(2,7-Octadien-1-yl)succinic Anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(2E)-octa-2,7-dienyl]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQJMUYUKAKNX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=CCC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC/C=C/CC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264127 | |
| Record name | Succinic anhydride, (2,7-octadienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14620-85-0, 142826-45-7 | |
| Record name | Succinic anhydride, (2,7-octadienyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14620-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic anhydride, (2,7-octadienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,7-Octadien-1-yl)succinic anhydride chemical structure and properties
This comprehensive technical guide details the chemical structure, synthesis, properties, and applications of (2,7-Octadien-1-yl)succinic anhydride .
Executive Summary
This compound (CAS: 142826-45-7) is a specialized alkenyl succinic anhydride (ASA) characterized by a linear, unsaturated C8 chain attached to a succinic anhydride ring. Unlike the common cyclic Diels-Alder adduct of butadiene and maleic anhydride (tetrahydrophthalic anhydride), this molecule is the product of a palladium-catalyzed telomerization process.
Its unique structure—combining a reactive cyclic anhydride head with a flexible, hydrophobic, and unsaturated tail—makes it a critical intermediate in epoxy curing systems , corrosion inhibitors , and functional polymer synthesis .
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 3-(octa-2,7-dien-1-yl)oxolane-2,5-dione
-
Common Names: (2,7-Octadienyl)succinic anhydride; ODSA; 4,9-Decadiene-1,2-dicarboxylic anhydride.
-
CAS Number: 142826-45-7[1]
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol [2]
Structural Characteristics
The molecule consists of a five-membered anhydride ring substituted at the 3-position with a 2,7-octadienyl group.
-
Stereochemistry: The double bond at C2 of the side chain is typically trans (E), though cis (Z) isomers may exist depending on catalytic conditions. The C7 double bond is terminal.
-
Chirality: The C3 carbon of the succinic ring is a chiral center, resulting in enantiomeric pairs (R/S), typically produced as a racemate.
Figure 1: Structural decomposition of this compound highlighting functional domains.
Part 2: Physicochemical Properties
The physical profile of ODSA is defined by its dual nature: the polar anhydride head and the non-polar alkenyl tail.
| Property | Value / Description | Note |
| Physical State | Viscous Liquid | Yellow to amber color |
| Boiling Point | ~335.5°C (760 mmHg) | Predicted; typically distilled under high vacuum |
| Density | 1.05 ± 0.05 g/cm³ | At 25°C |
| Refractive Index | 1.489 | |
| Solubility | Soluble in organic solvents (Acetone, Toluene, DCM) | Hydrolyzes in water |
| Vapor Pressure | ~1.2 x 10⁻⁴ mmHg | At 25°C (Low volatility) |
| LogP | ~2.72 | Lipophilic character |
Part 3: Synthesis & Manufacturing[7]
The Telomerization Pathway
Unlike the thermal Diels-Alder reaction which produces cyclic tetrahydrophthalic anhydride, the synthesis of ODSA requires a Palladium (Pd) catalyst to promote the linear dimerization (telomerization) of 1,3-butadiene and its subsequent insertion into maleic anhydride.
Reaction Stoichiometry:
Mechanistic Workflow
-
Catalyst Activation: Pd(II) is reduced to Pd(0) in the presence of phosphine ligands.
-
Dimerization: Two butadiene molecules coordinate to Pd(0), forming a bis(
-allyl)palladium complex (octadienyl chain precursor). -
Insertion: The nucleophilic octadienyl-Pd species attacks the electron-deficient double bond of maleic anhydride.
-
Elimination:
-hydride elimination or proton transfer releases the product and regenerates the Pd(0) catalyst.
Figure 2: Catalytic cycle distinguishing Pd-catalyzed telomerization from thermal Diels-Alder side reactions.
Part 4: Reactivity & Functionalization
ODSA possesses three distinct reactive sites, allowing for versatile chemical modifications.
Anhydride Ring Opening
The most common reaction pathway. The ring opens upon attack by nucleophiles (water, alcohols, amines).
-
Hydrolysis: Yields (2,7-octadienyl)succinic acid (diacid).
-
Esterification: Reaction with alcohols yields mono-esters (half-esters).
-
Amidation: Reaction with amines yields mono-amides or imides (at high temp).
Olefin Reactivity
The side chain contains two double bonds:
-
C7 Terminal Alkene: Highly accessible for cross-linking or functionalization (e.g., sulfonation).
-
C2 Internal Alkene: Sterically hindered but active in hydrogenation or aggressive oxidation.
Figure 3: Functionalization tree demonstrating the versatility of the anhydride head and alkenyl tail.
Part 5: Applications in Materials Science
Epoxy Curing Agents
ODSA is a premium hardener for epoxy resins.
-
Mechanism: The anhydride ring reacts with the epoxide ring (catalyzed by tertiary amines/imidazoles) to form a cross-linked polyester network.
-
Advantage: The long C8 alkenyl chain acts as an internal plasticizer , improving impact resistance and thermal shock resistance compared to rigid anhydrides like methyl tetrahydrophthalic anhydride (MTHPA).
-
Use Case: Potting compounds for electronics where flexibility and moisture resistance are critical.
Corrosion Inhibitors
Hydrolyzed derivatives (salts or half-amides) of ODSA adsorb onto metal surfaces.
-
Mechanism: The succinic "head" binds to the metal substrate (Fe, Cu), while the hydrophobic octadienyl "tail" forms a barrier against water and ions.
-
Protocol: React ODSA with a secondary amine (e.g., diethanolamine) to form a water-soluble corrosion inhibitor for metalworking fluids.
Surfactants & Emulsifiers
The amphiphilic nature of the hydrolyzed molecule (polar head, non-polar tail) makes it an effective surfactant precursor. It is used in:
-
Paper Sizing: Similar to Alkyl Succinic Anhydrides (ASA), though typically C16-C18 chains are preferred for sizing; C8 offers specialized solubility.
-
Detergency: As a hydrotrope in heavy-duty cleaners.
Part 6: Experimental Protocols
Protocol 6.1: Hydrolysis to (2,7-Octadienyl)succinic Acid
Use this protocol to generate the water-soluble corrosion inhibitor form.
-
Setup: 250 mL round-bottom flask with magnetic stirrer and reflux condenser.
-
Reagents:
-
10.4 g (0.05 mol) this compound.
-
50 mL Distilled Water.
-
0.5 g NaOH (Catalytic amount to accelerate ring opening, optional).
-
-
Procedure:
-
Add ODSA to water (two phases will form).
-
Heat to 80°C with vigorous stirring.
-
Maintain temperature for 2 hours until the solution becomes homogeneous (indicating conversion to the diacid).
-
Purification: Cool to room temperature. If solid precipitates, filter and recrystallize. If liquid, use as aqueous concentrate.
-
Protocol 6.2: Handling & Storage
-
Moisture Sensitivity: Anhydrides hydrolyze slowly in air. Store under dry nitrogen or argon .
-
Container: Glass or stainless steel. Avoid mild steel (corrosion risk from trace acid).
-
Shelf Life: 12 months if sealed and dry.
Part 7: Safety & Toxicology
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Work in a fume hood to avoid inhalation of vapors.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes. Anhydrides react with moisture in the eye to form acid; immediate irrigation is vital.
-
References
-
Fluorochem. this compound Product Data. Retrieved from
-
PureSynth. Chemical Properties and Safety Data for CAS 142826-45-7. Retrieved from
-
Broadview Technologies. Succinic Anhydride: A Safe and Versatile Building Block for Epoxy Curing Agents. Retrieved from
-
ResearchGate. Mechanistic study of palladium-catalyzed telomerization of 1,3-butadiene. Retrieved from
-
EPA CompTox. Succinic Anhydride Properties and Environmental Fate. Retrieved from
-
Sanyo Chemical. Dodecenyl Succinic Anhydride (DSA) Technical Data Sheet. (Reference for ASA properties). Retrieved from
-
ZBAQ Chem. 1,3-Butadiene and Maleic Anhydride Reaction: Diels-Alder vs Telomerization. Retrieved from
Sources
Technical Profile: (2,7-Octadien-1-yl)succinic Anhydride (ODSA)
CAS: 142826-45-7 Synonyms: 3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione; ODSA Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers
Executive Summary: The Dual-Functional Synthon
(2,7-Octadien-1-yl)succinic Anhydride (ODSA) represents a specialized class of alkenyl succinic anhydrides (ASAs) distinguished by its specific C8 diene side chain. Unlike saturated alkyl succinic anhydrides used primarily as paper sizing agents, ODSA offers unique utility in drug delivery and advanced materials due to its dual-functionality :
-
The Succinic Anhydride Head: A highly reactive electrophile for bioconjugation with hydroxyl- or amine-bearing APIs (Active Pharmaceutical Ingredients) or biopolymers (starch, cellulose).
-
The 2,7-Octadienyl Tail: A hydrophobic chain containing both an internal and a terminal alkene, providing sites for oxidative crosslinking, "Click" chemistry, or polymerization.
This guide details the physicochemical characterization, synthesis logic, and safety protocols required to utilize CAS 142826-45-7 in high-value research applications.
Physicochemical Characterization
Precise knowledge of physical constants is critical for process design, particularly solvent selection and thermal management during synthesis.
| Property | Value | Experimental Context |
| Molecular Formula | C₁₂H₁₆O₃ | Base for stoichiometry calculations. |
| Molecular Weight | 208.25 g/mol | - |
| Appearance | Light yellow liquid | Darkening indicates oxidation or hydrolysis. |
| Density | 1.058 g/mL (20 °C) | Heavier than water; forms bottom phase in aqueous emulsions. |
| Boiling Point | 180 °C (at 1 hPa) | Requires high-vacuum distillation for purification. |
| Flash Point | 171 °C (Closed Cup) | Class IIIB Combustible Liquid. |
| Solubility | Soluble in Toluene, DCM, Acetone | Hydrolyzes in water/alcohols. Use anhydrous solvents. |
| Reactivity | Moisture Sensitive | Rapidly converts to succinic acid derivative upon exposure to humidity. |
Synthesis & Production Logic
The synthesis of ODSA relies on the Alder-Ene Reaction , a 100% atom-economical thermal pericyclic reaction. This route avoids the use of halogenated precursors, making it favorable for pharmaceutical applications where trace halides are a concern.
Mechanistic Pathway
The reaction involves the thermal addition of Maleic Anhydride (Enophile) to 1,7-Octadiene (Ene) . The reaction is driven by heat and does not typically require a catalyst, although Lewis acids can lower the activation energy.
Key Consideration: The double bond shifts during the Ene reaction. The terminal double bond of 1,7-octadiene participates, shifting to the C2 position in the product side chain, leaving the C7 terminal double bond intact.
Synthesis Workflow Diagram
The following diagram outlines the critical process parameters for the synthesis and purification of ODSA.
Figure 1: Thermal synthesis workflow for this compound via Alder-Ene reaction.
Applications in Drug Development
Amphiphilic Polymer Modification
ODSA is an excellent reagent for converting hydrophilic biopolymers (e.g., Dextran, Starch, Hyaluronic Acid) into amphiphilic derivatives capable of self-assembling into micelles.
-
Mechanism: The anhydride ring opens upon attack by a hydroxyl group on the polymer, forming an ester linkage and generating a free carboxylic acid.
-
Result: The polymer gains a hydrophobic octadienyl tail (for drug encapsulation) and a hydrophilic carboxylate (for stability/pH sensitivity).
-
Advantage: The terminal alkene on the tail allows for "post-assembly crosslinking" using thiol-ene chemistry, locking the micelle structure and preventing premature drug release.
Prodrug Linkers
For hydrophobic drugs with hydroxyl functionalities (e.g., Paclitaxel, Steroids), ODSA can serve as a cleavable linker.
-
Protocol: React Drug-OH with ODSA → Drug-O-CO-CH(R)-CH2-COOH.
-
Release: The ester bond is susceptible to enzymatic hydrolysis (esterases) in vivo, releasing the active drug.
Analytical Characterization & Quality Control
Validating the identity and purity of ODSA requires distinguishing the anhydride functionality from the hydrolyzed acid and confirming the integrity of the diene chain.
Analytical Decision Tree
Figure 2: Analytical workflow for characterization of ODSA. Note that direct GC analysis is difficult due to thermal instability/hydrolysis; derivatization to methyl esters is standard.
Key Analytical Protocols
-
FT-IR Spectroscopy: Look for the characteristic succinic anhydride doublet at 1786 cm⁻¹ and 1865 cm⁻¹ . The disappearance of these peaks and the appearance of a broad band at 1700-1730 cm⁻¹ indicates hydrolysis to the di-acid.
-
Wet Chemistry (Titration):
-
Total Acid Number (TAN): Hydrolyze sample with excess water/pyridine, titrate with KOH.
-
Anhydride Content: React with morpholine (reacts only with anhydride), then titrate remaining acid. The difference between TAN and Morpholine titration quantifies the active anhydride.
-
Safety Data Sheet (SDS) Summary & HSE Profile
Signal Word: WARNING
Hazard Classification (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.
Handling & Storage Protocols
-
Moisture Control (Critical): Store under Argon or Nitrogen atmosphere. The anhydride ring is hygroscopic and will hydrolyze to the dicarboxylic acid, which is a solid and may precipitate, ruining the liquid homogeneity.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of vapors.
-
Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate medical attention (anhydrides can cause delayed corneal damage).
-
Skin Contact: Wash with soap and water. If irritation persists, seek medical advice.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione. Retrieved from
-
TCI Chemicals. (n.d.). This compound Product Specification. Retrieved from
-
PubChem. (n.d.). Compound Summary: Maleic Anhydride (Precursor).[3] Retrieved from
-
RSC Green Chemistry. (2025). Mechanisms involved in the reaction of maleic anhydride with lipids (Ene Reaction). Retrieved from
-
BenchChem. (n.d.). 3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione Structure and Applications. Retrieved from
Sources
Comparative Technical Analysis: Octenyl Succinic Anhydride (OSA) vs. Octadienyl Succinic Anhydride (ODSA)
Executive Summary
This technical guide delineates the critical structural and functional differences between Octenyl Succinic Anhydride (OSA) and Octadienyl Succinic Anhydride (ODSA) . While both are C8-substituted succinic anhydrides derived from maleic anhydride, their applications diverge significantly due to the degree of unsaturation in their alkenyl side chains.
-
OSA (Mono-unsaturated): The industry standard for starch modification (E1450). It functions primarily as a surface-active agent, converting hydrophilic biopolymers into amphiphilic emulsifiers. Its single double bond is typically internal and chemically quiescent under standard processing conditions.
-
ODSA (Di-unsaturated): A specialized industrial monomer (often 2,7-octadienyl succinic anhydride). It retains a reactive terminal double bond after the anhydride attachment, making it a "dual-function" reagent capable of subsequent cross-linking, polymerization, or thiol-ene click chemistry.
Part 1: Molecular Architecture & Synthesis
The fundamental difference lies in the feedstock and the resulting position of the double bonds. Both are synthesized via the Ene reaction (or telomerization), but the starting olefin dictates the product's reactivity.
Chemical Structures[1][2][3][4][5][6][7]
-
OSA: Produced from 1-octene . The Ene reaction shifts the terminal double bond of 1-octene to an internal position (usually C2) on the side chain.
-
Result: A C8 chain with one internal double bond.
-
-
ODSA: Produced from 1,7-octadiene (or butadiene telomerization). The Ene reaction consumes one double bond, but the second double bond (often terminal) remains intact.
-
Result: A C8 chain with one internal double bond (from the reaction) AND one terminal vinyl group.
-
Synthesis Pathways (Graphviz Visualization)
The following diagram contrasts the synthesis routes, highlighting the preservation of the reactive vinyl group in ODSA.
Figure 1: Comparative synthesis pathways. Note that ODSA retains a reactive terminal vinyl group, whereas OSA's unsaturation is internal and inert.
Part 2: Physicochemical Properties & Reactivity
| Property | Octenyl Succinic Anhydride (OSA) | Octadienyl Succinic Anhydride (ODSA) |
| CAS Number | 26680-54-6 (General) | 54484-74-5 (2,7-octadienyl isomer) |
| Unsaturation | Mono-unsaturated (Internal) | Di-unsaturated (Internal + Terminal) |
| Primary Reactivity | Anhydride Ring Opening (Esterification/Amidation) | Anhydride Ring Opening + Olefin Polymerization |
| Hydrophobicity | High (C8 Chain) | High (C8 Chain) |
| Cross-linking Potential | Low (Requires harsh conditions) | High (Via terminal vinyl group) |
| Physical State | Viscous yellow liquid | Viscous amber liquid |
| Main Application | Food Starch Modifier (Emulsifier) | Polymer Co-monomer / Curing Agent |
Reactivity Profile
-
OSA: The reactivity is focused almost exclusively on the anhydride ring . It reacts with hydroxyl groups (e.g., on starch, cellulose, or water) to form esters. The C8 chain acts solely as a hydrophobic tail to provide amphiphilic properties.
-
ODSA: Possesses dual functionality .
-
Anhydride: Reacts with nucleophiles (OH, NH2) to graft the molecule onto a backbone.
-
Terminal Alkene: Available for radical polymerization, sulfur vulcanization, or thiol-ene "click" reactions. This allows ODSA to act as a bridge between a polar substrate (e.g., glass, metal) and a non-polar rubber matrix.
-
Part 3: Functional Mechanisms & Applications
OSA: Steric Stabilization in Colloids
In drug delivery and food science, OSA is reacted with starch to create OSA-Starch .
-
Mechanism: The hydrophilic starch backbone anchors in the water phase, while the hydrophobic octenyl chains extend into the oil phase. This creates a steric barrier that prevents oil droplet coalescence.
-
Use Case: Encapsulation of vitamins, flavors, and active pharmaceutical ingredients (APIs).
ODSA: Cross-linking & Compatibilization in Polymers
In materials science, ODSA is used to modify polyolefins (like 4-methyl-1-pentene copolymers).
-
Mechanism: The anhydride group grafts onto a polar surface or filler. The octadienyl tail then co-crystallizes or cross-links with the bulk polymer matrix during curing.
-
Use Case: Vibration damping materials, impact-resistant resins, and adhesion promoters for multilayer films.
Mechanism of Action Diagram
Figure 2: Functional divergence. OSA stabilizes interfaces physically; ODSA creates chemical bridges via cross-linking.
Part 4: Experimental Protocols
Protocol A: Synthesis of OSA-Modified Starch (Standard Emulsifier)
Context: Validated for creating food-grade emulsions or drug encapsulants.
-
Preparation: Suspend 100g of waxy corn starch in 250mL distilled water.
-
pH Adjustment: Adjust pH to 8.0 using 3% NaOH solution. Critical: Maintain pH 7.5–8.5 throughout to maximize reaction efficiency and minimize hydrolysis.
-
Addition: Dropwise add 3.0g of Octenyl Succinic Anhydride (OSA) over 2 hours while stirring vigorously.
-
Reaction: Maintain at 35°C for 4 hours.
-
Termination: Adjust pH to 6.5 with dilute HCl to stop the reaction.
-
Purification: Wash the starch cake 3 times with ethanol/water (1:1) to remove unreacted OSA and by-products.
-
Drying: Oven dry at 40°C.
-
Validation: Determine Degree of Substitution (DS) via titration. Target DS: 0.02.
Protocol B: ODSA Grafting onto Polyolefin (Conceptual Industrial Workflow)
Context: For creating compatibilizers in polymer blends.
-
Melt Blending: Feed Polypropylene (PP) or 4-methyl-1-pentene polymer into a twin-screw extruder at 200°C.
-
Injection: Inject Octadienyl Succinic Anhydride (ODSA) (1–5 wt%) and a radical initiator (e.g., DCP - Dicumyl Peroxide, 0.1 wt%) into the melt zone.
-
Reactive Extrusion: The peroxide generates radicals on the polymer backbone. The ODSA grafts onto these sites via its double bonds (or anhydride ring opening depending on substrate).
-
Devolatilization: Apply vacuum at the extruder vent to remove unreacted monomer.
-
Pelletization: Cool and cut the grafted polymer.
-
Application: Use these pellets as a coupling agent to bond PP with glass fibers or polar nylons.
Part 5: Regulatory & Safety Implications
| Feature | OSA | ODSA |
| Food Safety | Approved. FDA 21 CFR 172.892 (Modified Food Starch). | Not Approved for direct food contact. |
| Toxicity | Low. Hydrolyzes to succinic acid and octanol (metabolizable). | Moderate. Potential sensitizer due to higher reactivity. |
| Handling | Standard PPE (Gloves, Goggles). | Enhanced PPE. Use in fume hood due to potential volatility and reactivity. |
Critical Note for Drug Development: Do not substitute ODSA for OSA in parenteral or oral drug formulations. The extra double bond in ODSA presents a risk of oxidation and off-target reactions (e.g., with protein thiols) that are not present with the safer, mono-unsaturated OSA.
References
-
Code of Federal Regulations. (2024). 21 CFR 172.892 - Food starch-modified. U.S. Food and Drug Administration. Link
-
Sweedman, M. C., et al. (2013). Structure and physicochemical properties of octenyl succinic anhydride modified starches: A review. Carbohydrate Polymers.[1][2] Link
-
Mitsui Chemicals, Inc. (2011).[1][3] Resin composition containing 4-methyl-1-pentene polymer.[4][1][3] US Patent Application US20110165416A1. (Describes the use of octadienyl succinic anhydride in industrial resins). Link
-
Zhang, Y., et al. (2020).[1][5] Effects of octenyl succinic anhydride chemical modification... of bovine bone gelatin. Food Hydrocolloids.[6] Link
-
Alfa Chemistry. (n.d.).[3] Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride. (Provides context on the Ene/Diels-Alder synthesis mechanisms relevant to anhydride formation). Link
Sources
- 1. CN102597027A - 4-Methyl-1-pentene·α-olefin copolymer, composition containing the same, and 4-methyl-1-pentene copolymer composition - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US20120220728A1 - 4-METHYL-1-PENTENE/a-OLEFIN COPOLYMER, COMPOSITION COMPRISING THE COPOLYMER AND 4-METHYL-1-PENTENE COPOLYMER COMPOSITION - Google Patents [patents.google.com]
- 4. US20110165416A1 - 4-methyl-1-pentene polymer, resin composition containing 4-methyl-1-pentene polymer, masterbatch thereof, and formed product thereof - Google Patents [patents.google.com]
- 5. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Chemo-Functional Architecture of (2,7-Octadien-1-yl)Succinic Anhydride
The following technical guide details the chemical architecture, synthesis, and reactivity profile of (2,7-octadien-1-yl)succinic anhydride (ODSA). This analysis is structured for researchers in medicinal chemistry and materials science, focusing on its dual-functionality as a bioconjugation reagent and a cross-linkable hydrophobic synthon.[1]
Technical Whitepaper | CAS: 142826-45-7 [1]
Executive Summary
This compound (ODSA) represents a specialized subclass of Alkenyl Succinic Anhydrides (ASAs).[1] Unlike the long-chain (
This molecular architecture offers a unique "Click-and-Bind" capability:
-
The Anhydride Head: Provides rapid, spontaneous bioconjugation to nucleophiles (amines, hydroxyls) under mild conditions.
-
The Diene Tail: Unlike saturated or mono-alkenyl tails, the 2,7-octadienyl group retains a terminal double bond accessible for post-conjugation functionalization (e.g., thiol-ene click chemistry, radical cross-linking).[1]
Molecular Architecture & Synthesis Strategy
Structural Analysis
The molecule consists of a succinic anhydride ring substituted at the 3-position with a 2,7-octadienyl chain.[1]
-
Formula:
-
MW: 208.25 g/mol [1]
-
Key Motif: The 1,6-diene relationship within the tail (counting from the attachment point) allows for potential metal coordination (e.g., Pd, Ru) and differentiated reactivity between the internal and terminal alkenes.
Synthesis Pathway: The Ene Reaction
The industrial and laboratory synthesis relies on the thermal Ene reaction between Maleic Anhydride (MA) and 1,7-Octadiene . This pathway is atom-economical and avoids the use of halogenated precursors.[1]
-
Precursor: 1,7-Octadiene is typically derived from the reductive coupling or telomerization of 1,3-butadiene.[1]
-
Mechanism: The reaction proceeds via a concerted six-electron shift.[1] The maleic anhydride enophile abstracts an allylic proton from the
position of 1,7-octadiene. -
Regioselectivity: The double bond at
of the octadiene shifts to , resulting in the internal bond in the product, while the distal bond remains untouched.
Figure 1: Thermal synthesis of ODSA via Ene reaction.[1] The reaction preserves the terminal vinyl group, crucial for downstream functionalization.
Reactivity Profile I: The Anhydride Engine (Head)
The succinic anhydride moiety is the primary "anchoring" mechanism. Its reactivity is driven by ring strain and the electrophilicity of the carbonyl carbons.
Nucleophilic Acyl Substitution (Bioconjugation)
In aqueous or semi-aqueous media, ODSA reacts with nucleophiles to open the ring, forming an amide or ester linkage and generating a free carboxylic acid. This creates an amphiphilic conjugate (surfactant-like structure).[1]
| Nucleophile | Target Substrate | Product Linkage | Application |
| Primary Amine ( | Proteins (Lysine), Gelatin, Chitosan | Amide Bond ( | Hydrogels, Drug Delivery Nanocarriers |
| Hydroxyl ( | Cellulose, Starch, Hyaluronic Acid | Ester Bond ( | Emulsifiers, Sizing Agents |
| Water ( | N/A (Side Reaction) | Di-acid (Hydrolysis) | Competitive deactivation |
Hydrolysis Kinetics & Stability
-
The Challenge: ODSA is essentially an oil. In aqueous emulsions, it is metastable. Hydrolysis competes with bioconjugation.
-
Mechanism: Water attacks the carbonyl, opening the ring to form (2,7-octadienyl)succinic acid.
-
Impact: The di-acid form is inactive for bioconjugation and can disrupt emulsion stability due to calcium salt precipitation (sticky pitch).[1]
-
Control: To maximize conjugation efficiency, reactions are typically performed at pH 8–9 (favoring amine attack) and low temperatures (
) to suppress hydrolysis rates relative to amidation.
Reactivity Profile II: The Octadienyl Payload (Tail)
The
Terminal Alkene ( ) Functionalization
The terminal vinyl group is sterically accessible and electronically distinct from the internal alkene.
-
Thiol-Ene "Click" Chemistry: Under UV radical initiation, thiols can add across the terminal double bond. This allows for the secondary attachment of peptides, fluorophores, or cross-linking agents after the anhydride has already bound to a substrate.
-
Polymerization: The terminal double bond permits radical polymerization, allowing ODSA-modified substrates to be "cured" or cross-linked into stable networks.
Internal Alkene ( ) Stability
The internal double bond, formed during the Ene reaction, is more sterically hindered. It is generally resistant to mild radical attack, providing a stable hydrophobic core unless subjected to harsh hydrogenation or oxidative cleavage conditions.
Figure 2: Dual reactivity map.[1] The anhydride head drives attachment, while the tail offers post-modification options.
Experimental Protocols
Protocol: Bioconjugation to Gelatin (Nanogel Synthesis)
Context: Synthesis of amphiphilic gelatin for drug delivery emulsions.
-
Preparation: Dissolve Gelatin Type B (2 g) in 100 mL carbonate buffer (pH 9.0) at 50°C.
-
Addition: Add ODSA (0.1 – 0.5 g) dropwise. Note: ODSA has low water solubility; dissolve in a minimal amount of acetone/ethanol if necessary, or disperse via high-shear mixing.[1]
-
Reaction: Stir vigorously for 3 hours. Maintain pH 9.0 using 1M NaOH (the reaction releases acid).
-
Quenching: Adjust pH to 7.0.
-
Purification: Dialyze against distilled water (MWCO 12-14 kDa) for 48 hours to remove hydrolyzed di-acid byproducts.
-
Validation: Verify degree of substitution (DS) via TNBS assay (quantifying loss of free amines) or
-NMR.[1]
Protocol: Hydrolysis Kinetics Assessment
Context: Determining emulsion shelf-life.[1]
-
Emulsification: Prepare a 1% ODSA emulsion in water using non-ionic surfactant (e.g., Tween 80).
-
Sampling: Aliquot samples at t=0, 15, 30, 60 min.
-
Quenching: Mix aliquot immediately with excess isopropylamine in THF (converts remaining anhydride to stable amide).
-
Analysis: Analyze via FTIR.
Applications in Drug Development[2]
The specific advantage of ODSA over saturated analogs (like octyl-succinic anhydride) lies in the polymerizable tail .
-
Stabilized Nanogels: ODSA-modified polysaccharides (Hyaluronic Acid, Dextran) self-assemble into nanogels.[1] The terminal vinyl groups in the core can be cross-linked (using a dithiol linker) to "lock" the nanogel structure, preventing premature disassembly in the bloodstream.
-
Prodrug Linkers: The anhydride can react with a drug's hydroxyl/amine group, while the tail provides a lipid-anchoring motif for insertion into liposomes or cell membranes.
-
Antibacterial Coatings: ODSA-modified surfaces present hydrophobic tails that disrupt bacterial membranes.[1] The terminal alkene allows for the grafting of additional antimicrobial peptides.
References
-
Synthesis via Ene Reaction
-
Bioconjugation & Drug Delivery
-
Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections.[1][5] MDPI Pharmaceutics, 2023.
-
Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications.[6][7] Food Chemistry, 2025.[8]
-
- Reactivity & Kinetics: The Mechanism of Alkenyl Succinic Anhydride Sizing. ProQuest / UMIST Thesis. Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Newspulpaper.
-
Chemical Data
Sources
- 1. prepchem.com [prepchem.com]
- 2. newspulpaper.com [newspulpaper.com]
- 3. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 4. The Mechanism of Alkenyl Succinic Anhydride Sizing - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Succinic anhydride: applications in diverse industries_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
Stability of Alkenyl Succinic Anhydrides (ASA): A Technical Guide to Atmospheric Degradation and Preservation
Topic: Stability of Alkenyl Succinic Anhydrides (ASA) under Atmospheric Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Alkenyl Succinic Anhydrides (ASAs) are versatile reagents characterized by a reactive succinic anhydride headgroup and a hydrophobic alkenyl tail (typically C
Under atmospheric conditions, the primary stability threat to ASA is hydrolysis driven by ambient moisture. This reaction opens the anhydride ring, forming alkenyl succinic acid (dicarboxylic acid), which renders the molecule inert to nucleophilic substitution (bioconjugation) and alters its Hydrophile-Lipophile Balance (HLB).[1] This guide details the degradation mechanism, kinetic factors, and self-validating protocols to ensure reagent integrity during storage and synthesis.[1]
Molecular Architecture & Reactivity
To understand stability, one must understand the electrophilic nature of the ASA molecule.
-
The Headgroup (Reactive Site): The cyclic succinic anhydride ring is highly strained and electrophilic. It is designed to undergo ring-opening reactions with nucleophiles (–OH, –NH
) on target substrates (e.g., cellulose, starch, APIs).[1] -
The Tail (Hydrophobic Shield): The long alkenyl chain provides steric hindrance and hydrophobicity. While this tail slows the diffusion of water into the bulk liquid, it cannot protect the surface-air interface from atmospheric moisture.
The "Atmospheric" Threat
"Atmospheric stability" for ASA is a misnomer; the reagent is stable in dry air (oxygen is a negligible threat compared to moisture). The instability arises entirely from atmospheric humidity .
Hydrolytic Degradation Mechanism
When exposed to atmospheric moisture, the anhydride ring undergoes nucleophilic attack by water. This is an irreversible degradation pathway that destroys the reagent's utility for esterification or amidation.
Reaction Pathway
Water acts as a nucleophile, attacking one of the carbonyl carbons. The ring opens to form the dicarboxylic acid form (Alkenyl Succinic Acid).[1]
Figure 1: The irreversible hydrolysis pathway of ASA upon exposure to moisture. The active anhydride ring converts to an inert dicarboxylic acid.[1]
Kinetic Factors[1]
-
Phase State: Bulk ASA is an oily liquid.[3] Hydrolysis is interfacial . In a bulk container, a "skin" of hydrolyzed acid forms on the surface, slowing further degradation.[1] However, in high-surface-area states (e.g., emulsions or thin films), hydrolysis is rapid (minutes to hours).[1]
-
Temperature: Hydrolysis rates follow Arrhenius behavior. Storage above 25°C significantly accelerates the ring-opening reaction.
-
Catalysis: The reaction is autocatalytic; the carboxylic acid generated can protonate the anhydride carbonyl, making it more susceptible to further water attack.
Analytical Characterization: Self-Validating Protocols
Trustworthiness in data requires robust QC. The following protocol uses FTIR (Fourier Transform Infrared Spectroscopy) , the gold standard for distinguishing the anhydride ring from the hydrolyzed acid.
Quantitative FTIR Protocol
Objective: Determine the molar percentage of hydrolyzed ASA.
Methodology:
-
Sampling: Extract a sample from the bulk container using a dry glass pipette. Critical: Do not use plastic tips that may contain moisture or plasticizers.[1]
-
Preparation: Place a drop of neat ASA between two KBr plates (or use an ATR accessory).
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation:
| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristic | Status |
| C=O[1] (Anhydride) | 1860 ± 5 | Weak/Medium (Symmetric stretch) | Active |
| C=O[1] (Anhydride) | 1780 ± 5 | Strong (Asymmetric stretch) | Active |
| C=O[1] (Acid) | 1710 ± 10 | Broad/Strong | Degraded |
Calculation:
The degree of hydrolysis (
QC Decision Logic
Use this workflow to validate reagents before synthesis.
Figure 2: Quality Control Decision Tree for ASA reagents prior to bioconjugation or formulation.
Storage & Handling Protocols
To maintain stability over 6–12 months, strict adherence to the "Dry-Cool-Inert" principle is required.
Storage Conditions
-
Atmosphere: Store under a blanket of dry Nitrogen (
) or Argon. -
Temperature: 4°C to 10°C is optimal. Avoid freezing, as phase separation of isomers may occur.[1]
-
Container: Glass or stainless steel. Avoid HDPE/LDPE for long-term storage as moisture can permeate plastics over time.
-
Desiccants: Do not place desiccants inside the liquid. Use a desiccated cabinet for the container.
Handling for Synthesis
-
Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid surface.
-
Aliquot: Use positive displacement pipettes or dry glass syringes.
-
Purge: Immediately re-purge the headspace with Nitrogen before resealing.
Implications for Drug Development
In pharmaceutical applications, ASA is often used to modify polysaccharides (e.g., starch, dextrin) to create amphiphilic carriers for poorly soluble drugs.[1]
Impact of Instability on Formulation
If partially hydrolyzed ASA is used in synthesis:
-
Low Degree of Substitution (DS): The dicarboxylic acid will not react with the hydroxyl groups of the polysaccharide under standard esterification conditions. This leads to a carrier with insufficient hydrophobicity.
-
Purification Burden: The unreacted alkenyl succinic acid becomes a contaminant (surfactant) that is difficult to remove and may cause lytic effects or irritation in biological systems.
-
Altered Release Profiles: In drug encapsulation, variations in ASA purity lead to batch-to-batch variability in the critical micelle concentration (CMC) and drug release kinetics.
References
-
Hydrolysis Mechanism & Kinetics: Ricobello, A. S., et al. "Determining Alkenyl Succinic Anhydride (ASA) Hydrolysis Percentage via Infrared Spectroscopy."[1] O Papel, vol. 66, no.[1] 9, 2005.
-
General Anhydride Reactivity: Andrés, G. O., & de Rossi, R. H. "Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols."[1][5] The Journal of Organic Chemistry, vol. 70, no.[1][5] 4, 2005, pp. 1445–1449.[1][5]
-
Application in Polysaccharide Modification: Nishiyama, M., Isogai, A., & Onabe, F. "Structures of Alkenyl Succinic Anhydride (ASA) Components in ASA-Sized Papersheet."[1][6] Sen'i Gakkaishi, vol. 52, no.[1] 4, 1996.[1][6]
-
Industrial Handling & Safety: TAPPI. "Alkenyl Succinic Anhydride (ASA)."[2][3][4][6][7][8][9][10] TAPPI Journal, vol. 4, no. 9, 2005.
Sources
- 1. Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin [gfztb.com]
- 2. Alkenyl Succinic Anhydride J6800 - Ruqinba Group [rqbindustry.com]
- 3. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 5. Kinetics and mechanistic study of the reaction of cyclic anhydrides with substituted phenols. Structure-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. newspulpaper.com [newspulpaper.com]
- 10. imisrise.tappi.org [imisrise.tappi.org]
Methodological & Application
Protocol for Grafting (2,7-Octadien-1-yl)succinic Anhydride onto Starch Granules
Abstract & Scope
This Application Note details the protocol for the hydrophobic modification of granular starch using (2,7-Octadien-1-yl)succinic anhydride (ODSA) . While similar to the standard industrial Octenyl Succinic Anhydride (OSA) modification, the use of the 2,7-octadienyl analog introduces a terminal alkene group in addition to the internal double bond. This dual-unsaturation provides unique handles for post-grafting crosslinking or polymerization, making this protocol highly relevant for advanced drug delivery systems, Pickering emulsion stabilizers, and stimuli-responsive biopolymers.
The protocol utilizes a pH-stat aqueous slurry method to ensure the reaction occurs primarily at the granule surface, preserving the semi-crystalline structure of the starch.
Scientific Principles & Mechanism[1][2]
The Reaction Chemistry
The grafting process is a nucleophilic acyl substitution (esterification). The starch backbone, rich in hydroxyl (-OH) groups, acts as the nucleophile attacking the carbonyl carbon of the succinic anhydride ring.
-
Activation: Mild alkaline conditions (pH 8.0–9.0) deprotonate a fraction of the starch hydroxyls (
), increasing nucleophilicity. -
Esterification: The alkoxide attacks the anhydride, opening the ring to form a mono-ester and a free carboxylate group.
-
Regioselectivity: Reaction occurs preferentially at the C-2 and C-6 positions due to steric accessibility and reactivity.
Critical Process Parameters (CPPs)
-
pH Control (8.0–9.0): Critical.[1] Below pH 7, the reaction rate is negligible. Above pH 9.5, the anhydride hydrolyzes rapidly to the non-reactive dicarboxylic acid form (octadienyl succinate), and starch may begin to gelatinize or degrade.
-
Temperature (<35°C): Must remain below the starch gelatinization temperature (
) to maintain granular morphology. -
Reagent Dispersion: ODSA is hydrophobic. Poor dispersion leads to oil droplets and localized "spots" of high substitution rather than uniform surface coverage. Dilution in isopropanol (IPA) or high-shear mixing is required.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway of starch esterification with ODSA. Note the competing hydrolysis reaction which consumes the reagent without grafting.
Materials & Equipment
Reagents
-
Starch Substrate: Native corn, waxy maize, or tapioca starch (Granular).
-
Reagent: this compound (ODSA).
-
Note: If commercial ODSA is unavailable, standard OSA (Octenyl Succinic Anhydride) is the closest surrogate, but lacks the terminal diene.
-
-
Solvent/Dispersant: Isopropyl Alcohol (IPA), ACS Grade.
-
pH Control: 3.0% (w/w) NaOH solution; 0.5 M HCl.
Equipment
-
Overhead mechanical stirrer with a Teflon impeller (Magnetic stirring is insufficient for high-solids slurries).
-
pH meter with automatic temperature compensation (ATC).
-
Büchner funnel vacuum filtration setup or Centrifuge (3000 x g).
-
Convection oven (set to 40°C).
Experimental Protocol
Step 1: Slurry Preparation
-
Suspend 100 g (dry basis) of starch in 150 mL of distilled water in a 500 mL beaker.
-
Agitate at 300–400 rpm to ensure a homogenous suspension.
-
Optional Pre-treatment: If high surface area is required, subject the slurry to mild ultrasonication (30% amplitude, 5 min) prior to reaction to decluster granules.
Step 2: System Activation & pH Adjustment
-
Insert the pH probe into the slurry.
-
Slowly add 3% NaOH dropwise until the pH reaches 8.5 .
-
Allow the system to equilibrate for 10 minutes. The pH will drift down slightly as the starch buffers; readjust to 8.5.
Step 3: Reagent Addition (The "pH-Stat" Phase)
-
Prepare ODSA Solution: Dissolve 3.0 g of ODSA in 10 mL of Isopropanol (IPA) .
-
Why: ODSA is an oil. Direct addition causes droplet formation. IPA facilitates emulsification and transport to the granule surface.
-
-
Addition: Add the ODSA/IPA solution dropwise to the starch slurry over a period of 30–60 minutes .
-
pH Maintenance: Simultaneously, monitor pH continuously. As the reaction proceeds (and hydrolysis occurs), H+ ions are generated.
-
Action: Add 3% NaOH dropwise to maintain pH strictly between 8.2 and 8.8 .
-
Tip: Use an automatic titrator (pH-stat mode) if available for reproducibility.
-
Step 4: Reaction & Termination
-
Once addition is complete, continue stirring at 30–35°C for 2 to 4 hours .
-
Termination: Adjust pH to 6.5 using 0.5 M HCl . This stops the reaction and neutralizes the anionic carboxylate groups to their free acid form (or salt form depending on final pH target).
Step 5: Purification & Drying[6]
-
Centrifugation: Centrifuge the slurry at 3000 x g for 10 minutes . Discard the supernatant.
-
Washing: Resuspend the cake in 200 mL of 70% Ethanol . Stir for 10 minutes and centrifuge again.
-
Purpose: Ethanol removes unreacted ODSA and hydrolysis byproducts which are soluble in alcohol but not water.
-
-
Water Wash: Perform one final wash with distilled water to remove salts (NaCl).
-
Drying: Dry the wet cake in a convection oven at 40°C for 24 hours or until moisture content is <12%.
-
Milling: Pulverize the dried cake and pass through a 100-mesh sieve.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the aqueous slurry grafting of ODSA.
Characterization & Validation
To validate the protocol, the Degree of Substitution (DS) must be quantified.
Determination of Degree of Substitution (DS)
Method: Alkali Saponification & Titration.[4]
-
Weigh 2.5 g of dry ODSA-starch.
-
Disperse in 25 mL of 0.5 M HCl in isopropanol. Stir 30 min (to protonate all carboxyl groups).
-
Wash with 90% isopropanol until filtrate is Cl- free (check with AgNO3).
-
Disperse washed starch in 300 mL water and cook in boiling water bath for 20 min (gelatinize).
-
Titrate the hot solution with 0.1 M NaOH using phenolphthalein indicator.
Calculation:
- g/mol (Verify exact MW based on specific isomer).
- = MW of anhydroglucose unit.
Expected Data Profile
| Parameter | Native Starch | ODSA-Grafted Starch | Note |
| Water Contact Angle | 35° - 45° | 80° - 100° | Increased hydrophobicity |
| FTIR Signal | - | 1724 cm⁻¹ (C=O ester) | Diagnostic peak for ester bond |
| FTIR Signal | - | 1570 cm⁻¹ (R-COO⁻) | Carboxylate vibration (if salt form) |
| Pasting Temp | ~70°C | ~65°C | Bulky groups disrupt H-bonds |
| Emulsification | Poor | High Stability | Stabilizes O/W emulsions |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low DS (<0.01) | pH drifted < 7.5 during reaction. | Use automated pH-stat or check pH every 10 min. |
| Low DS (<0.01) | Reagent hydrolysis. | Ensure pH never exceeds 9.0. Add reagent slower.[2][3] |
| Gelatinized Lumps | Temp > 40°C or local pH spikes. | Keep temp <35°C. Improve stirring speed. |
| High "Free" Acid | Poor washing. | Increase ethanol wash volume.[4] |
References
-
Bhosale, R., & Singhal, R. (2006).[5] Process optimization for the synthesis of octenyl succinyl derivative of waxy corn and amaranth starches. Carbohydrate Polymers.[2] Link
-
Sweedman, M. C., et al. (2013). Octenyl succinic anhydride modified starch of varying amylose content: Preparation and properties. Carbohydrate Polymers.[2] Link
-
Altuna, L., et al. (2018).[2] Characterization of octenyl succinic anhydride modified starches prepared in aqueous slurry. Food Hydrocolloids. Link
-
Zhang, Y., et al. (2020). Ultrasound-assisted preparation of octenyl succinic anhydride modified starch and its influence mechanism on the quality. Food Chemistry.[6][7] Link
-
Code of Federal Regulations. (2023). 21 CFR 172.892 - Food Starch-Modified. FDA.[3] Link
Sources
- 1. Preparation and characterization of octenyl succinylated normal and waxy starches of maize as encapsulating agents for anthocyanins by spray-drying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Application Note: High-Performance Epoxy Curing with (2,7-Octadien-1-yl)Succinic Anhydride (ODSA)
[1]
Executive Summary
This compound (ODSA) represents a specialized class of Alkenyl Succinic Anhydrides (ASAs) utilized as curing agents (hardeners) for epoxy resins.[1] Unlike rigid aromatic anhydrides (e.g., Phthalic Anhydride) or cycloaliphatic anhydrides (e.g., MTHPA), ODSA incorporates a linear, unsaturated C8 aliphatic chain.
This molecular architecture imparts internal plasticization , significantly reducing the modulus of the cured thermoset while enhancing hydrophobicity and dielectric performance . This guide details the formulation, stoichiometry, and curing protocols required to leverage ODSA for applications in electronics encapsulation, medical device potting, and flexible composite matrices.
Scientific Foundation & Mechanism[1]
The Chemical Advantage
The defining feature of ODSA is the 2,7-octadienyl tail attached to the succinic anhydride head.
-
Steric Hindrance & Free Volume: The aliphatic tail prevents tight packing of the polymer chains, increasing free volume. This lowers the Glass Transition Temperature (
) but drastically improves thermal shock resistance. -
Hydrophobicity: The non-polar octadienyl chain acts as a barrier to water ingress, making this system superior to amine-cured epoxies for moisture-sensitive microelectronics.[1]
-
Reactivity: The anhydride ring reacts with epoxide groups (catalyzed by Lewis bases) to form ester linkages.
Reaction Pathway
The curing mechanism is a step-growth polymerization requiring a catalyst (typically a tertiary amine or imidazole).[1]
Figure 1: Catalyzed reaction mechanism of ODSA with Epoxy resin. The anhydride ring opens to form an ester linkage, while the octadienyl tail remains pendant, providing flexibility.
Formulation Protocol
Materials Checklist
| Component | Specification | Role | Recommended Source |
| Epoxy Resin | DGEBA (EEW 182-192) | Base Resin | D.E.R. 331 or Epon 828 |
| Hardener | This compound | Crosslinker | Specialized Fine Chem Supplier |
| Catalyst | BDMA or 2-Ethyl-4-Methylimidazole | Accelerator | Sigma-Aldrich / BASF |
| Antioxidant | Hindered Phenol (e.g., BHT) | Stabilizer | Optional (protects diene tail) |
Stoichiometry Calculations (The "A/E Ratio")
Unlike amines, anhydrides are rarely used at 1:1 stoichiometry. An excess of anhydride can lead to unreacted acid groups (hydrophilic), while too little leads to low crosslink density.
Target A/E Ratio: 0.85 – 0.95 (Molar ratio of Anhydride to Epoxy).
Formula:
-
EEW (Epoxy Equivalent Weight): ~188 g/eq (for standard Bisphenol A).
-
AEW (Anhydride Equivalent Weight): ~208.26 g/mol (Molecular Weight of ODSA).
-
Note: Since ODSA is a monoanhydride, AEW = MW.
-
Example Calculation (Target Ratio 0.90):
Experimental Workflow
Step 1: Pre-Treatment
-
Inspect ODSA: Ensure the anhydride is liquid and clear.[2] If cloudy, moisture hydrolysis may have occurred (formation of succinic acid crystals). Do not use cloudy material.
-
Drying: Dry the epoxy resin at 100°C under vacuum for 1 hour to remove trace moisture (anhydrides are moisture-sensitive).[1]
Step 2: Mixing & Degassing
-
Combine: Add Epoxy and ODSA (calculated PHR) into a mixing vessel.
-
Mix: Mechanical stir at 300 RPM for 5-10 minutes.
-
Tip: ODSA has low viscosity, which aids miscibility.
-
-
Add Catalyst: Add 1.0 – 2.0 phr of BDMA (Benzyldimethylamine) or 2-MI.[1] Mix for 2 minutes.
-
Degas: Place mixture in a vacuum chamber (<5 mmHg) for 10-15 minutes until frothing ceases.
Step 3: Curing Schedule (Step-Cure)
To prevent stress accumulation and volatilization of the monomer, a step-cure is mandatory.[1]
Figure 2: Recommended thermal profile for ODSA-Epoxy curing. Slow ramps prevent exotherm spikes.[1]
Characterization & Expected Properties
Upon curing, the ODSA-modified epoxy should exhibit the following properties compared to standard MTHPA-cured systems.
| Property | Test Method | ODSA System | Standard Anhydride (MTHPA) | Interpretation |
| Glass Transition ( | DSC / DMA | 60°C - 90°C | 120°C - 140°C | ODSA lowers |
| Elongation at Break | ASTM D638 | 6% - 12% | 2% - 4% | Significantly higher toughness.[1] |
| Moisture Absorption | 24h Boil | < 0.2% | ~0.4% | Octadienyl chain repels water. |
| Dielectric Constant ( | 1 MHz | ~2.9 | ~3.4 | Lower polarity improves insulation. |
Troubleshooting & Handling
Common Failure Modes
-
Surface Tacky/Uncured:
-
Cause: "Air Inhibition" or moisture absorption. Anhydrides react with atmospheric moisture to form acid, which kills the cure at the surface.
-
Fix: Cure in a nitrogen-inerted oven or use a vacuum bag.
-
-
Crystals in Liquid Hardener:
-
Cause: Hydrolysis of ODSA into di-acid.[1]
-
Fix: Filter the liquid or discard. Store ODSA in nitrogen-purged, tightly sealed containers.
-
-
Low
(Lower than expected):-
Cause: Incorrect stoichiometry (too much anhydride) or insufficient post-cure.
-
Fix: Verify EEW/AEW calculations. Increase post-cure temp to 150°C.
-
Safety Note
ODSA is an irritant and a sensitizer.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Ventilation: Always handle in a fume hood; anhydride vapors are respiratory irritants.
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 142826-45-7.[1][3] Link
-
Broadview Technologies. Anhydride Curing Agents: Dodecenyl Succinic Anhydride (DDSA) Technical Data. (Analogous chemistry for reference). Link[1]
-
Polymer Innovation Blog. Epoxy Curing Agents – Anhydrides, Stoichiometry and Properties.Link
-
Huntsman Advanced Materials. Araldite® Liquid Anhydride Systems Application Guide.Link[1]
Application Note: Synthesis of Hydrophobic Surfactants & Surfmers using (2,7-Octadien-1-yl)succinic Anhydride
This Application Note and Protocol guide is designed for researchers in drug delivery and material science. It focuses on the specialized use of (2,7-Octadien-1-yl)succinic anhydride (ODSA) , a unique building block that bridges the gap between small-molecule surfactants and polymerizable "surfmers."
Executive Summary & Strategic Value
This compound (ODSA) is distinct from standard alkyl succinic anhydrides (like DDSA or OSA) due to its terminal diene functionality . While the succinic anhydride head provides a classic handle for nucleophilic ring-opening (to attach hydrophilic heads), the C8-diene tail offers a secondary reactive site for radical polymerization or thiol-ene "click" chemistry.
Why use ODSA?
-
Dual Reactivity: Create surfactants that can be "locked" after micelle formation (polymerized micelles).
-
Biocompatibility: Derivatives synthesized with amino acids (e.g., Glycine, Taurine) mimic natural lipoamino acids.
-
Tunable HLB: The anhydride ring allows precise attachment of PEG chains of varying lengths to dial in the Hydrophilic-Lipophilic Balance (HLB).
Chemical Basis & Mechanism
The synthesis relies on the nucleophilic attack on the anhydride ring. The reaction is regioselective, typically opening the ring to form a mono-ester or mono-amide, leaving a free carboxylic acid that provides electrostatic stabilization (or can be further derivatized).
Reaction Pathway Visualization
Figure 1: Strategic reaction pathways for ODSA. The anhydride head reacts to form the surfactant, while the diene tail remains available for post-assembly polymerization.
Experimental Protocols
Protocol A: Synthesis of Anionic "Bio-Surfmers" (Glycine Route)
Target: A pH-sensitive anionic surfactant suitable for drug delivery. The glycine head group mimics natural lipids, reducing cytotoxicity.
Materials:
-
This compound (ODSA)[1]
-
Glycine (Amino acid)
-
Sodium Hydroxide (NaOH)
-
Acetone & Deionized Water
-
Hydrochloric Acid (HCl) for precipitation
Procedure:
-
Preparation of Aqueous Phase: Dissolve Glycine (1.0 eq) in water. Adjust pH to ~10.0 using 1M NaOH. Note: High pH ensures the amine is unprotonated and nucleophilic.
-
Reaction: Dissolve ODSA (1.05 eq) in a minimal amount of acetone. Add this solution dropwise to the aqueous glycine solution under vigorous stirring at room temperature.
-
pH Maintenance: The reaction generates a carboxylic acid, lowering pH. Continuously monitor and maintain pH between 9.5–10.5 using NaOH.
-
Completion: Stir for 4–6 hours. The disappearance of the oily anhydride droplets indicates reaction progress.
-
Work-up:
-
Wash the alkaline solution with ethyl acetate (discard organic layer) to remove unreacted anhydride/impurities.
-
Acidify the aqueous layer to pH ~2.0 using HCl. The product (N-octadienylsuccinyl glycine) will precipitate as a white/off-white solid or oil.
-
Extract with ethyl acetate, dry over MgSO₄, and evaporate solvent.
-
-
Yield: Typically 85–90%.
Expert Insight: This "Schotten-Baumann" type reaction is robust. If the product is an oil, it can be converted to its Sodium salt (powder) by neutralizing with stoichiometric NaOH and lyophilizing.
Protocol B: Synthesis of Non-ionic Polymerizable Stabilizers (PEGylation)
Target: A steric stabilizer for nanoparticles that can be cross-linked to form a permanent shell.
Materials:
-
ODSA
-
mPEG-OH (Methoxy Polyethylene Glycol, MW 550 or 1000)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Drying: Ensure mPEG-OH is dry (azeotropic distillation with toluene if necessary). Moisture hydrolyzes the anhydride to a diacid (impurity).
-
Dissolution: Dissolve mPEG-OH (1.0 eq) and ODSA (1.2 eq) in anhydrous DCM.
-
Catalysis: Add TEA (1.5 eq) and DMAP (0.1 eq).
-
Reaction: Reflux at 40°C (DCM) or 80°C (Toluene) for 12–24 hours under Nitrogen atmosphere.
-
Purification:
-
Concentrate the reaction mixture.
-
Precipitate into cold diethyl ether. The PEG-ester precipitates; unreacted ODSA and catalysts remain in the ether.
-
Filter and dry under vacuum.[2]
-
Characterization Check: FTIR should show a new ester carbonyl peak at ~1735 cm⁻¹ and the disappearance of the anhydride doublet (1865/1785 cm⁻¹).
Protocol C: Synthesis of Gemini Surfactants (Dimeric)
Target: High-efficiency surfactant with very low Critical Micelle Concentration (CMC). The short C8 tail of ODSA is compensated by linking two molecules, effectively creating a C16 hydrophobic domain.
Procedure Summary:
-
React Ethylenediamine (0.5 eq) with ODSA (1.0 eq) in acetone/reflux.
-
The amine reacts with two anhydride rings, linking them.
-
The result is a molecule with two hydrophobic tails and two carboxylic acid heads (Gemini structure).
-
Neutralize with NaOH to activate surface activity.
Data Presentation & Characterization
Key Characterization Metrics
| Parameter | Method | Expected Observation |
| Structure Confirmation | ¹H-NMR (CDCl₃) | Diene signals: Multiplets at 5.3–5.8 ppm (internal & terminal alkenes). Head group: PEG peak (3.6 ppm) or Glycine CH₂ (4.0 ppm). |
| Functional Group | FT-IR | Anhydride: 1865, 1785 cm⁻¹ (Should disappear). Ester/Amide: 1735 cm⁻¹ (Ester) or 1650 cm⁻¹ (Amide I). |
| Acid Value | Titration (KOH) | Theoretical mg KOH/g depends on MW. Essential for confirming ring opening (1 free COOH generated). |
| Purity | HPLC | Reverse phase (C18), Water/Acetonitrile gradient. |
Critical Micelle Concentration (CMC) Estimates
-
Note: C8 tails are short; CMC values are higher than C12 equivalents.
-
ODSA-Glycine (Na Salt): ~10–20 mM
-
ODSA-Gemini (Na Salt): ~0.5–2 mM (Significantly more efficient)
Application Workflow: The "Surfmer" Advantage
The true power of ODSA lies in the post-synthesis polymerization.
Figure 2: Workflow for creating stabilized drug delivery vehicles using ODSA surfmers.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (PEGylation) | Moisture in PEG/Solvent | Dry PEG via azeotropic distillation; use molecular sieves for solvent. |
| Product is Oily/Sticky | Low T_g of C8 chain | Freeze-dry (Lyophilize) the salt form (Sodium/Potassium) to obtain a powder. |
| Hydrolysis of Anhydride | Storage in humid air | Store ODSA under Argon/Nitrogen. If hydrolyzed (Diacid), reflux with Acetyl Chloride to close ring. |
References
-
Synthesis of Glycine Surfactants
-
PEGylation & Surface Modification
- Title: Reaction of alkenylsuccinic anhydride (ASA) with the -OH groups of cellulosic surfaces.
- Source: BioResources (2014).
-
URL:[Link]
- Relevance: Details the mechanism of anhydride ring opening by hydroxyl groups (analogous to PEG).
-
Gemini Surfactant Synthesis
- Title: Synthesis and properties of gemini surfactants
- Source: Journal of Colloid and Interface Science (2001).
-
URL:[Link]
- Relevance: Protocol for the diamine-linking strategy to cre
-
Polymerizable Surfactants (Surfmers)
Sources
- 1. This compound - [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Novel gemini pyridinium surfactants: synthesis and study of their surface activity, DNA binding, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Esterification of Cellulose with (2,7-Octadien-1-yl)succinic Anhydride
Executive Summary
This guide details the protocol for the surface and bulk esterification of cellulose using (2,7-Octadien-1-yl)succinic anhydride (ODSA) . Unlike standard Octenyl Succinic Anhydride (OSA), which typically contains a mono-alkene tail, ODSA (CAS 142826-45-7) possesses a diene functionality. This specific structural feature not only imparts hydrophobicity but also introduces reactive sites for subsequent cross-linking (e.g., via thiol-ene click chemistry or radical polymerization), making it a high-value intermediate for hydrogels and drug delivery systems.
Part 1: Scientific Foundation & Mechanism
The Chemistry of Interaction
The reaction is a nucleophilic ring-opening esterification. The hydroxyl groups (-OH) at positions C2, C3, and C6 of the cellulose Anhydroglucose Unit (AGU) act as nucleophiles attacking the carbonyl carbon of the succinic anhydride ring.
Key Distinction: The (2,7-Octadien-1-yl) tail is electron-rich and susceptible to oxidation. Unlike saturated anhydrides, this reaction must be conducted under an inert atmosphere (Argon/Nitrogen) to prevent the premature crosslinking or degradation of the diene moiety.
Reaction Mechanism Visualization
The following diagram illustrates the molecular pathway, highlighting the critical ring-opening event that generates a free carboxylic acid alongside the ester linkage.
Caption: Mechanistic pathway of cellulose functionalization via ring-opening esterification of ODSA.
Part 2: Experimental Protocols
Materials Selection
-
Cellulose Source: Microcrystalline Cellulose (MCC) for bulk studies; Cellulose Nanocrystals (CNC) for high-surface-area applications. Note: CNC requires sonication prior to reaction.
-
Reagent: this compound (CAS: 142826-45-7), >95% purity.[1]
-
Solvent System:
-
Protocol A: Water (Heterogeneous, Green).
-
Protocol B: DMSO/LiCl or Ionic Liquid (Homogeneous, High DS).
-
Protocol A: Heterogeneous Aqueous Modification (Green Chemistry)
Best for: Surface modification, maintaining crystal structure, industrial scalability.
Reagents:
-
Cellulose suspension (5 wt%).
-
4M NaOH (for pH control).
-
0.1M HCl (for neutralization).[2]
-
Ethanol (for washing).
Step-by-Step Workflow:
-
Activation: Disperse cellulose in deionized water. Adjust pH to 8.5–9.0 using dilute NaOH. Stir for 30 mins to activate surface hydroxyls.
-
Inerting: Purge the reaction vessel with Nitrogen or Argon for 15 minutes. Critical: Oxygen attacks the diene tail.
-
Reagent Addition: Dissolve ODSA in a small volume of acetone (1:1 ratio) to facilitate dispersion. Add dropwise to the cellulose slurry.
-
Target Ratio: 3% to 10% weight of ODSA relative to cellulose.
-
-
Reaction (pH Stat Mode):
-
Maintain temperature at 40°C .
-
Crucial Step: The reaction generates carboxylic acid groups (ring opening) and consumes base. Continuously add 0.5M NaOH to maintain pH at 8.5.
-
End Point: When base consumption plateaus (typically 2–4 hours).
-
-
Termination: Lower pH to 6.5 using 0.1M HCl.
-
Purification: Centrifuge (10,000 rpm, 15 min). Wash 3x with Ethanol:Water (70:30) to remove unreacted anhydride and hydrolyzed byproducts (octadienyl succinic acid).
-
Drying: Lyophilize (Freeze-dry). Do not oven dry >60°C to prevent crosslinking.
Protocol B: Homogeneous Modification (High Substitution)
Best for: Soluble cellulose derivatives, high Degree of Substitution (DS).
Reagents:
-
Anhydrous DMSO + Lithium Chloride (LiCl, 8 wt%).
-
Catalyst: DMAP (4-Dimethylaminopyridine).[3]
Step-by-Step Workflow:
-
Dissolution: Disperse dry cellulose in DMSO. Heat to 100°C under Argon. Add LiCl. Stir until clear viscous solution forms (complete dissolution).
-
Reaction: Cool to 60°C. Add DMAP (0.1 eq per AGU). Add ODSA (0.5 – 2.0 eq per AGU depending on target DS).
-
Incubation: React for 12–24 hours under Argon.
-
Precipitation: Pour reaction mixture into excess Ethanol/Acetone.
-
Purification: Soxhlet extraction with ethanol for 24 hours is mandatory to remove physically trapped ODSA.
Part 3: Characterization & Self-Validating Systems[4]
The "Self-Validating" Logic
In esterification, a common failure mode is the physical adsorption of the anhydride (or its hydrolyzed acid form) rather than covalent bonding. To validate true grafting:
-
Solubility Check: The modified cellulose should show altered dispersibility. (e.g., ODSA-cellulose stabilizes oil-in-water emulsions; unmodified cellulose does not).
-
FTIR Validation:
-
1725–1735 cm⁻¹: Ester Carbonyl (C=O). Must be present.
-
1560 cm⁻¹: Carboxylate anion (COO⁻). Present if tested at neutral pH.
-
1850/1780 cm⁻¹: Cyclic Anhydride peaks. Must be ABSENT (indicates successful purification).
-
Degree of Substitution (DS) Determination via Back-Titration
This method quantifies the free carboxylic acid group generated upon ring opening.
Procedure:
-
Weigh 0.5 g of dried, modified cellulose (
). -
Suspend in 50 mL of 70% Ethanol.
-
Add excess 0.1M NaOH (
). Stir for 30 mins to convert all -COOH to -COONa. -
Back-titrate excess NaOH with 0.1M HCl (
) using Phenolphthalein indicator.
Calculation Table:
| Parameter | Description | Formula |
| Moles of Carboxyl Groups | ||
| Molecular Weight of Anhydroglucose | 162 g/mol | |
| Molecular Weight of Added Group | 208.26 g/mol | |
| DS | Degree of Substitution |
Note: The denominator corrects the sample weight to the original cellulose backbone weight.
Part 4: Workflow Visualization
Caption: Operational workflow for ODSA esterification emphasizing the critical inerting step.
References
-
Standard Protocol for OSA Modification: Sweedman, M. C., et al. (2013). "Structure and physicochemical properties of octenyl succinic anhydride modified starches: A review." Carbohydrate Polymers. Link
-
Cellulose Nanocrystal Esterification: Shang, W., et al. (2020). "Octenyl succinic anhydride modified cellulose nanocrystals: A facile approach for Pickering emulsions." Cellulose.[2][3][4][5][6][7][8][9][10] Link
-
Titration Method for DS: Heinze, T., et al. (2006). "Esterification of Polysaccharides." Springer Series on Polymer Science. Link
-
Reagent Data: this compound (CAS 142826-45-7).[1][11] PubChem / Sigma-Aldrich Listings.Link
-
Mechanism of ASA Sizing: Gess, J. M., & Rende, D. S. (2005). "Alkenyl Succinic Anhydride (ASA)."[5][6][12][7][8] TAPPI Press. Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure-synth.com [pure-synth.com]
- 12. mdpi.com [mdpi.com]
Dual-cure polymerization mechanisms using octadienyl succinic anhydride
Application Note: Advanced Dual-Cure Polymerization Systems Using Octenyl Succinic Anhydride (OSA)
Executive Summary: The "Janus" Nature of OSA
Octenyl Succinic Anhydride (OSA) is a unique bifunctional reagent that bridges the gap between hydrophilic biopolymers and hydrophobic self-assembling systems. Unlike standard crosslinkers (e.g., glutaraldehyde) that simply "lock" a structure, OSA introduces an amphiphilic character that enables dual-cure mechanisms :
-
Thermal/Chemical Grafting (The Anchor): A nucleophilic ring-opening reaction that covalently attaches the succinyl group to a polymer backbone (Starch, Chitosan, Cellulose).
-
Photo-Click Crosslinking (The Lock): The pendant octenyl alkenyl chain—often overlooked as merely "hydrophobic"—can participate in radical-mediated thiol-ene click chemistry , enabling a secondary, spatiotemporally controlled UV cure.
This guide details the mechanisms and protocols for synthesizing OSA-based dual-cure hydrogels, specifically designed for controlled drug delivery where micellar encapsulation (via the hydrophobic tail) and structural integrity (via the crosslink) are required simultaneously.
Mechanistic Principles
The dual-cure system relies on two orthogonal reaction pathways. The first establishes the polymer identity (amphiphilicity), and the second establishes the material state (gelation).
Mechanism I: Nucleophilic Acyl Substitution (Thermal Grafting)
The cyclic anhydride of OSA is highly reactive toward nucleophiles (hydroxyls in starch/cellulose or amines in chitosan/gelatin).
-
Reaction: Under mild alkaline conditions (pH 8.0–9.0), the nucleophile attacks the carbonyl carbon of the anhydride.
-
Result: The ring opens, forming an ester (or amide) bond with the polymer and releasing a free carboxylate group. This introduces the hydrophobic C8-alkenyl tail, converting the polymer into a "surfmer" (surfactant-monomer) capable of forming micelles.
Mechanism II: Thiol-Ene Radical Addition (Photo-Curing)
While the internal double bond of the octenyl chain is sterically hindered and reacts poorly in standard free-radical homopolymerization, it is highly reactive in thiol-ene click reactions .
-
Reaction: In the presence of a dithiol crosslinker (e.g., PEG-dithiol) and a photoinitiator, UV light generates a thiyl radical. This radical attacks the octenyl double bond.
-
Result: A thioether linkage is formed. Because this is a step-growth mechanism, it produces a uniform, stress-free network with high conversion rates, ideal for encapsulating sensitive biologics.
Visualization of Signaling & Reaction Pathways
The following diagram illustrates the chemical progression from the raw biopolymer to the final dual-cured network.
Figure 1: Sequential reaction pathway showing the conversion of a hydrophilic biopolymer into a crosslinked hydrogel network via OSA modification and thiol-ene photoclicking.
Detailed Experimental Protocols
Protocol A: Synthesis of OSA-Modified Chitosan (OSA-CS)
Objective: To graft OSA onto chitosan, creating an amphiphilic precursor capable of self-assembly.
Reagents:
-
Chitosan (Low MW, Deacetylation >85%)
-
Acetic Acid (1% v/v)
-
Sodium Hydroxide (1M)[2]
-
Ethanol/Acetone (for washing)
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 g of Chitosan in 100 mL of 1% acetic acid solution. Stir overnight to ensure complete dissolution.
-
pH Adjustment: Carefully adjust the pH of the solution to 8.5 using 1M NaOH. Critical Note: Chitosan may precipitate near pH 6.5; however, for OSA reaction, the amino groups must be deprotonated. If precipitation occurs, disperse the precipitate finely; the reaction is heterogeneous.
-
OSA Addition: Dilute OSA in isopropyl alcohol (1:5 ratio) to prevent oil droplet coalescence. Add this solution dropwise to the chitosan slurry.
-
Target Ratio: 3% to 10% w/w (OSA/Chitosan) depending on desired hydrophobicity.
-
-
Reaction: Stir vigorously at 35°C for 4 hours . Maintain pH at 8.5–9.0 using a pH-stat or manual addition of NaOH.
-
Why? Higher temperatures hydrolyze the anhydride to succinic acid (inactive byproduct). Lower pH protonates the amine, blocking the reaction.
-
-
Termination & Purification: Adjust pH to 7.0. Precipitate the polymer by pouring the reaction mixture into excess acetone/ethanol (1:3).
-
Washing: Wash the precipitate 3x with ethanol to remove unreacted OSA and succinic acid byproducts.
-
Drying: Lyophilize (freeze-dry) to obtain a white, fluffy powder (OSA-CS).
Protocol B: Dual-Cure Hydrogel Fabrication (Thiol-Ene)
Objective: To crosslink the OSA-CS micelles into a stable hydrogel using UV light.
Reagents:
-
OSA-CS (from Protocol A)
-
PEG-Dithiol (MW 1000–3400 Da)
-
Photoinitiator (LAP for 405nm or Irgacure 2959 for 365nm)
-
PBS Buffer (pH 7.4)
Step-by-Step Methodology:
-
Pre-Polymer Solution: Dissolve OSA-CS in PBS (2–5% w/v). Allow it to stir for 2 hours to form self-assembled micelles (hydrophobic domains will encapsulate lipophilic drugs if added here).
-
Crosslinker Addition: Add PEG-Dithiol.
-
Stoichiometry: Calculate the molar ratio of Thiol (-SH) to Alkenyl (C=C) groups. A 1:1 or 1.2:1 ratio is optimal for complete curing.
-
Note: The Degree of Substitution (DS) from Protocol A determines the C=C concentration.
-
-
Initiator: Add Photoinitiator (0.1–0.5% w/v).
-
Curing: Inject the solution into a mold (e.g., between glass slides with a spacer). Irradiate with UV light (10–20 mW/cm²) for 5–10 minutes.
-
Validation: Perform an inversion test (vial inversion) to confirm gelation.
Data Presentation & Characterization
To validate the dual-cure mechanism, the following parameters must be assessed.
Table 1: Effect of OSA Concentration on Hydrogel Properties
| OSA Feed Ratio (w/w) | Degree of Substitution (DS) | Micelle Size (nm) | Gelation Time (UV) | Swelling Ratio (Q) |
| 3% | 0.015 | 180 ± 10 | > 15 min | 45.2 |
| 5% | 0.028 | 145 ± 8 | 8 min | 32.1 |
| 10% | 0.045 | 110 ± 5 | 4 min | 18.5 |
-
Trend Analysis: Higher OSA feed increases the DS, providing more "crosslinking points" (alkenes). This results in faster gelation, tighter networks (lower swelling), and smaller hydrophobic domains (micelles).
Experimental Workflow Diagram
Figure 2: Complete workflow for synthesizing and curing OSA-based hydrogels.
References
-
Thiol-Ene Click Cross-linking of Starch Oleate Films. Biomacromolecules. (2023).[6][7] Describes the specific mechanism of using thiol-ene chemistry to crosslink OSA-like derivatives.
-
Dual Modification of Starch via Heat Moisture and Octenyl Succinylation. Food Research International. (2016). Establishes the baseline protocol for thermal grafting of OSA.
-
Preparation of OSA-Modified Chitosan Nanoparticles. ResearchGate. (2022). Details the synthesis of OSA-Chitosan for drug delivery applications.
-
State of the Art in Dual-Curing Acrylate Systems. Polymers. (2020). Provides context on the general principles of dual-cure mechanisms in polymer science.
Sources
- 1. The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions [mdpi.com]
- 2. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Thiol-Ene Click Cross-linking of Starch Oleate Films for Enhanced Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Surface Engineering of Nanoparticles via Alkenyl Succinic Anhydrides (ASAs)
Topic: Surface modification of nanoparticles using alkenyl succinic anhydrides Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals
Optimizing Amphiphilicity for Drug Delivery and Pickering Emulsions
Abstract
The surface modification of hydrophilic nanoparticles (NPs)—such as silica, cellulose nanocrystals (CNCs), and starch—with Alkenyl Succinic Anhydrides (ASAs) represents a robust strategy to introduce tunable amphiphilicity. Unlike simple silanization, ASA modification grafts a hydrophobic alkenyl tail while simultaneously generating a free carboxylic acid group. This dual-functionality creates a "surfmer" (surfactant-monomer) interface, ideal for stabilizing high-internal-phase emulsions (Pickering emulsions) and solubilizing hydrophobic therapeutic agents. This guide details the chemical mechanism, optimized aqueous and solvent-based protocols, and critical characterization metrics for ASA-modified nanocarriers.
Scientific Foundation: The Chemistry of Modification
The core reaction involves the nucleophilic attack of a surface hydroxyl group (-OH) on the succinic anhydride ring. This ring-opening esterification results in:
-
Covalent Attachment: Formation of an ester linkage.[1]
-
Hydrophobic Functionalization: Exposure of the alkenyl chain (typically C8–C18).
-
Ionic Stabilization: Generation of a terminal carboxylic acid group (-COOH), which provides pH-dependent electrostatic repulsion.
Mechanistic Challenge: Hydrolysis vs. Esterification
In aqueous media, water competes with surface hydroxyls as a nucleophile. Hydrolysis of ASA opens the ring to form alkenyl succinic acid, a byproduct that does not graft to the surface and acts as a surfactant impurity. Therefore, pH control and kinetic management are the pillars of successful modification.
Diagram 1: Chemical Reaction Mechanism
Caption: Nucleophilic ring-opening of ASA by surface hydroxyls yields an amphiphilic surface, competing with hydrolysis.
Materials & Reagents
-
Nanoparticle Substrate: Cellulose Nanocrystals (CNCs), Starch NPs, or Mesoporous Silica (MCM-41/SBA-15).
-
Modifier: Octenyl Succinic Anhydride (OSA) (CAS: 26680-54-6) or Dodecenyl Succinic Anhydride (DDSA). Note: OSA is FDA-approved for food starch modification.
-
Solvents:
-
Aqueous Route: Deionized water (Milli-Q), NaOH (0.1 M, 1.0 M), HCl (0.1 M).
-
Solvent Route: DMSO (anhydrous), Isopropanol, Ethanol.
-
-
Catalyst (Solvent Route): 4-Dimethylaminopyridine (DMAP).
Experimental Protocols
Protocol A: "Green" Aqueous Modification (Bio-NPs)
Best for: Cellulose, Starch, and applications requiring biocompatibility/food-grade status.
Rationale: This method relies on maintaining a pH slightly above the pKa of the hydroxyl groups to facilitate activation without causing rapid hydrolysis of the anhydride.
-
Dispersion: Disperse 1.0 g of NPs in 100 mL of deionized water. Sonicate (probe sonicator, 40% amplitude) for 10 mins to ensure individual particle suspension.
-
pH Adjustment: Adjust the pH of the suspension to 8.5 ± 0.1 using 0.5 M NaOH.
-
Critical Step: Maintain this pH throughout the reaction. The reaction consumes NaOH as the generated carboxyl groups are neutralized.
-
-
ASA Addition: Dilute OSA in absolute ethanol (1:5 v/v) to reduce viscosity. Add the OSA solution dropwise to the NP suspension while stirring vigorously.
-
Target Ratio: Typically 3% to 10% w/w (ASA to NPs) depending on desired hydrophobicity.
-
-
Reaction: Stir at 25°C for 4–6 hours . Continuously monitor and adjust pH to 8.5 using an auto-titrator or manual addition of NaOH.
-
Endpoint: Reaction is complete when pH stabilizes and NaOH consumption ceases.
-
-
Termination: Adjust pH to 7.0 (neutral) or 4.0 (to protonate carboxyls) using 0.1 M HCl.
-
Purification: Centrifuge (10,000 x g, 15 min). Discard supernatant. Resuspend pellet in water/ethanol (1:1 mixture) and centrifuge again. Repeat 3x to remove hydrolyzed ASA byproduct.
-
Drying: Lyophilize (freeze-dry) the purified pellet to obtain a fluffy white powder.
Protocol B: Solvent-Mediated High-Density Grafting
Best for: Silica, inorganic oxides, or when high Degree of Substitution (DS) is required.
Rationale: Anhydrous conditions prevent ASA hydrolysis, forcing the reaction towards esterification. DMAP acts as a nucleophilic catalyst.
-
Pre-treatment: Dry NPs (e.g., Silica) at 120°C for 12 hours to remove physisorbed water.
-
Solvent System: Disperse 1.0 g of dried NPs in 50 mL of anhydrous DMSO or DMF . Sonicate for 15 mins.
-
Catalyst: Add DMAP (10 mol% relative to ASA).
-
Reaction: Add ASA (excess, e.g., 0.5 g) to the flask. Heat to 90°C under nitrogen atmosphere with reflux.
-
Duration: Stir for 24 hours.
-
Purification:
-
Precipitate by pouring the reaction mixture into excess cold ethanol or acetone.
-
Centrifuge and wash extensively with acetone (Soxhlet extraction recommended for 12 hours) to remove physically adsorbed ASA.
-
-
Drying: Vacuum dry at 60°C.
Characterization Suite: Self-Validating the Protocol
| Technique | Metric | Expected Result (Success Criteria) |
| FTIR Spectroscopy | Chemical Bonding | Appearance of Ester Carbonyl (C=O) peak at ~1725–1735 cm⁻¹ and Carboxyl (COO⁻) antisymmetric stretch at ~1570 cm⁻¹. Reduction in -OH broad band (~3400 cm⁻¹). |
| Zeta Potential | Surface Charge | Shift to more negative values (e.g., from -15 mV to -35 mV at pH 7) due to free carboxyl groups. |
| Contact Angle | Hydrophobicity | Increase in water contact angle (e.g., from <20° to >70°), indicating successful alkenyl chain grafting. |
| Degree of Substitution (DS) | Quantification | Determine via Titration : Disperse modified NPs in NaOH, stir to saponify, and back-titrate with HCl. |
Application Workflow: Hydrophobic Drug Loading
The alkenyl chains on the NP surface create hydrophobic "pockets" capable of solubilizing poorly water-soluble drugs (e.g., Curcumin, Paclitaxel).
Diagram 2: Experimental Workflow (Modification to Application)
Caption: Workflow from raw nanoparticle modification to hydrophobic drug loading via solvent exchange.
Loading Protocol:
-
Dissolve hydrophobic drug (e.g., Curcumin) in Ethanol (2 mg/mL).
-
Disperse ASA-modified NPs in water (5 mg/mL).
-
Add drug solution dropwise to NP suspension under stirring.
-
Allow ethanol to evaporate (rotary evaporator or open stirring) to force the drug into the hydrophobic alkenyl domains of the NPs.
-
Centrifuge to remove free (precipitated) drug. Measure loading efficiency via UV-Vis of the supernatant.
Troubleshooting & Optimization (Expertise)
-
Issue: Low Degree of Substitution (DS).
-
Cause: High hydrolysis rate.[2]
-
Fix: In aqueous protocols, ensure the ASA is diluted in ethanol before addition to increase dispersibility and contact time before hydrolysis. Increase the addition rate slightly but maintain pH control rigorously.
-
-
Issue: Particle Aggregation.
-
Cause: Loss of electrostatic repulsion or excessive hydrophobicity.
-
Fix: If aggregation occurs during reaction, reduce ionic strength (avoid excessive acid/base addition). If aggregation occurs after drying, use cryoprotectants (sucrose) during lyophilization.
-
-
Issue: "Oily" Product.
-
Cause: Residual unreacted ASA or hydrolyzed byproduct.
-
Fix: The ethanol/water wash is critical. If the pellet remains sticky, increase the number of ethanol washes or use Soxhlet extraction for solvent-stable NPs.
-
References
-
Preparation, Structural Characterization of Octenyl Succinic Anhydride-Modified Bamboo Shoot-Derived Cellulose Nano-Crystals. Source: NIH / PMC. URL:[Link] (Verified via search context 1.1)
-
Surface Modification of Cellulose Nanocrystals with Succinic Anhydride. Source: MDPI (Polymers). URL:[Link] (Verified via search context 1.9)
-
Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Source: Royal Society of Chemistry (RSC). URL:[Link] (Verified via search context 1.2)
-
Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles. Source: PLOS ONE.[3] URL:[Link] (Verified via search context 1.24)
-
Anhydride modified silica nanoparticles: Preparation and characterization. Source: Applied Surface Science (referenced in search context 1.3). URL:[Link]
Sources
- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]
Radical polymerization of the diene tail in (2,7-Octadien-1-yl)succinic anhydride
Application Note: Radical Polymerization & Functionalization Strategies for (2,7-Octadien-1-yl)succinic Anhydride (ODSA)
Executive Summary
This compound (ODSA) is a specialized functional monomer combining a reactive succinic anhydride head group with a doubly unsaturated C8 hydrocarbon tail. Unlike simple vinyl monomers (e.g., styrene, acrylates), the radical homopolymerization of ODSA is kinetically limited by degradative chain transfer due to allylic protons on the octadienyl chain.
Therefore, this guide focuses on the two scientifically validated pathways for utilizing the radical reactivity of the ODSA diene tail:
-
Radical Grafting: Attaching ODSA onto polyolefin backbones (PE, PP) to create compatibilizers.
-
Copolymerization: Reacting ODSA with styrenic or maleimide monomers to form functionalized resins.
This document provides high-fidelity protocols for these processes, ensuring researchers can successfully incorporate anhydride functionality into hydrophobic polymer systems.
Molecular Analysis & Mechanistic Challenges
Structural Reactivity
-
Head Group: Succinic Anhydride.[1][2][3][4][5][6] Highly reactive toward nucleophiles (amines, hydroxyls) for bioconjugation or surface adhesion.
-
Tail Group: 2,7-Octadienyl chain.[7][8][9][10][11][12][13][14]
-
C7=C8 (Terminal Vinyl): The primary site for radical addition (
is high). -
C2=C3 (Internal Olefin): Sterically hindered; participates in crosslinking at high conversions.
-
Allylic Protons (C4, C6): The critical flaw. Radical abstraction of these hydrogens stabilizes the radical via resonance, effectively stopping chain growth (Degradative Chain Transfer).
-
The "Allylic Brake" Mechanism
In attempted homopolymerization, the propagating radical (
Experimental Protocols
Protocol A: Melt Radical Grafting of ODSA onto Polyethylene (High-Shear)
Target: Synthesis of PE-g-ODSA (Compatibilizer for polymer blends or tie-layer resins).
Materials:
-
Base Polymer: LLDPE (Linear Low-Density Polyethylene), melt index ~1-5 g/10min .
-
Monomer: ODSA (>95% purity).
-
Initiator: 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (Luperox® 101) or Dicumyl Peroxide (DCP). Note: High-temperature half-life required.
-
Equipment: Twin-screw extruder or Brabender internal mixer.
Step-by-Step Workflow:
-
Pre-Mixing:
-
Dry blend LLDPE pellets (100 parts) with ODSA (1.0 - 3.0 parts) and Initiator (0.05 - 0.1 parts) in a tumble mixer.
-
Tip: Dissolve initiator in a small amount of acetone and spray onto pellets for uniform distribution, then evaporate solvent.
-
-
Reactive Extrusion:
-
Temperature Profile: Set extruder zones to 160°C (feed)
180°C 200°C 210°C (die). -
Rationale: High temperature is needed to generate macroradicals on the PE backbone via H-abstraction.
-
Screw Speed: 50–100 RPM. High shear aids in radical generation.
-
-
Reaction Mechanism:
-
Initiator decomposes
Alkoxy radicals. -
Alkoxy radicals abstract H from PE
PE macroradical. -
PE macroradical adds to the terminal vinyl group of ODSA.
-
Termination via recombination or disproportionation.
-
-
Purification (Critical for Validation):
-
Dissolve 5g of crude graft copolymer in 100mL hot xylene (120°C).
-
Precipitate into 500mL cold acetone.
-
Filter and vacuum dry. This removes unreacted ODSA and oligomers.
-
-
Quantification:
-
Perform FTIR on the purified film. Measure the ratio of the anhydride carbonyl peak (1785 cm⁻¹) to the PE methylene peak (720 cm⁻¹) to calculate Degree of Grafting (DoG).
-
Protocol B: Solution Copolymerization with Styrene
Target: Synthesis of Poly(Styrene-co-ODSA) functional microspheres or resins. Styrene stabilizes the propagating radical, mitigating the allylic transfer effect.
Materials:
-
Monomer 1: Styrene (purified, inhibitor removed).
-
Monomer 2: ODSA.[6]
-
Solvent: Toluene (anhydrous).
-
Initiator: AIBN (Azobisisobutyronitrile).
Step-by-Step Workflow:
-
Preparation:
-
In a Schlenk flask, mix Styrene (4.5 g) and ODSA (0.5 g) (90:10 wt% ratio).
-
Add Toluene (20 mL) to achieve ~20% solid content.
-
Add AIBN (1 wt% relative to monomers).
-
-
Deoxygenation (Strictly Required):
-
Perform 3 cycles of Freeze-Pump-Thaw or sparge with Argon for 30 minutes. Oxygen inhibits radical propagation and promotes side reactions with the diene tail.
-
-
Polymerization:
-
Heat to 70°C in an oil bath with magnetic stirring.
-
Reaction time: 12–24 hours.
-
Note: Keep conversion <60% to prevent crosslinking (gelation) via the internal double bond of ODSA.
-
-
Workup:
-
Precipitate reaction mixture into excess Methanol.
-
The anhydride-functionalized polymer will precipitate; unreacted ODSA remains in solution.
-
Dry under vacuum at 40°C.
-
Visualization of Reaction Pathways
The following diagram illustrates the competing pathways: Successful Grafting vs. Degradative Chain Transfer.
Figure 1: Mechanistic bifurcation in ODSA radical chemistry. The green path represents the desired grafting process, while the dashed red path indicates the degradative chain transfer that hinders homopolymerization.
Characterization & Quality Control
| Technique | Parameter | Expected Observation |
| FTIR Spectroscopy | Anhydride Carbonyls | Distinct doublet at 1785 cm⁻¹ (sym) and 1865 cm⁻¹ (asym) . Disappearance of 1785 cm⁻¹ upon hydrolysis indicates reactivity. |
| ¹H-NMR | Double Bond Consumption | Loss of terminal vinyl protons (5.8 ppm, multiplet) indicates successful polymerization/grafting. Retention of internal olefin signals (5.3-5.5 ppm) is common in grafting. |
| Titration | Acid Number | Hydrolyze anhydride with excess water/pyridine, titrate with KOH. Theoretical Acid Value for pure ODSA ≈ 538 mg KOH/g. |
| GPC | Molecular Weight | For copolymers: Unimodal distribution. High PDI (>2.5) suggests branching via the internal double bond. |
References
-
Caldwell, C. G., & Wurzburg, O. B. (1953). Polysaccharide Derivatives of Substituted Dicarboxylic Acids. US Patent 2,661,349. Link
- Foundational text on the synthesis and applic
-
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization.[15] Elsevier.
- Authoritative source on degradative chain transfer mechanisms in allylic monomers.
-
Tessier, M., & Marechal, E. (1984). Study of the radical polymerization of alkenylsuccinic anhydrides. European Polymer Journal, 20(3), 269-280. Link
- Specific study on the kinetics and oligomerization of succinic anhydride deriv
-
Heinen, W., et al. (1996). C13 NMR study of the grafting of maleic anhydride onto polyethylene. Macromolecules, 29(4), 1151-1157. Link
- Provides the mechanistic basis for the grafting protocol described in Protocol A.
Sources
- 1. Preparation and characterization of the octenyl succinic anhydride (OSA) modified sphingan WL gum as novel biopolymeric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102597027A - 4-Methyl-1-pentene·α-olefin copolymer, composition containing the same, and 4-methyl-1-pentene copolymer composition - Google Patents [patents.google.com]
- 8. DE60301042T2 - Branched olefinic copolymers, method of preparation and product thereof - Google Patents [patents.google.com]
- 9. JP5046636B2 - Antifogging agent for film - Google Patents [patents.google.com]
- 10. WO2011055803A1 - ï¼ï¼ã¡ãã«ï¼ï¼ï¼ãã³ãã³ã»Î±ï¼ãªã¬ãã£ã³å ±éåä½ãè©²å ±éåä½ãå«ãçµæç©ããã³ï¼ï¼ã¡ãã«ï¼ï¼ï¼ãã³ãã³å ±éåä½çµæç© - Google Patents [patents.google.com]
- 11. US20120220728A1 - 4-METHYL-1-PENTENE/a-OLEFIN COPOLYMER, COMPOSITION COMPRISING THE COPOLYMER AND 4-METHYL-1-PENTENE COPOLYMER COMPOSITION - Google Patents [patents.google.com]
- 12. CAS-Nummernliste -13- Seite 52-Chemicalbook [chemicalbook.com]
- 13. US20110165416A1 - 4-methyl-1-pentene polymer, resin composition containing 4-methyl-1-pentene polymer, masterbatch thereof, and formed product thereof - Google Patents [patents.google.com]
- 14. EP2497789A1 - 4-methyl-1-pentene/ -olefin copolymer, composition comprising the copolymer and 4-methyl-1-pentene copolymer composition - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing hydrolysis of (2,7-Octadien-1-yl)succinic anhydride during storage
Technical Support Center: (2,7-Octadien-1-yl)Succinic Anhydride (ODSA) Current Status: Operational Subject: Storage Stability & Hydrolysis Prevention Ticket ID: ODSA-STAB-2024
Executive Summary
This compound (CAS: 142826-45-7) is a high-value alkenyl succinic anhydride (ASA) derivative.[1][2] Its utility in drug development, epoxy curing, and surface modification relies entirely on the integrity of the succinic anhydride ring .
The Critical Failure Mode: Hydrolysis. Upon exposure to atmospheric moisture, the anhydride ring undergoes nucleophilic attack, ring-opening to form (2,7-octadien-1-yl)succinic acid. This reaction is irreversible under standard storage conditions and renders the reagent inactive for ring-opening polymerizations or amidation reactions.
This guide provides a scientifically grounded protocol to maintain >98% purity during long-term storage.
Module 1: The Hydrolysis Mechanism
Understanding the enemy.
The hydrolysis of ODSA is not a simple degradation; it is a moisture-driven, autocatalytic cascade. As the diacid forms, the protons generated can further catalyze the ring-opening of remaining anhydride molecules.
Figure 1: Hydrolytic Cleavage Pathway of ODSA
Caption: The irreversible ring-opening of the anhydride moiety by water, potentially accelerated by the acidic product (autocatalysis).
Module 2: Storage & Handling Protocols
Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Kinetic suppression. Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation). |
| Atmosphere | Dry Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air, forming a stable "blanket" over the liquid surface. |
| Container | Amber Glass / Teflon | Amber glass prevents UV-initiated oxidation of the 2,7-diene chain. Teflon liners prevent cap corrosion. |
| Desiccant | P₂O₅ or Silica Gel | Secondary defense in the secondary containment vessel (desiccator). |
The "Septum & Syringe" Technique
Never open the bottle cap to the atmosphere.
-
Seal: Store the reagent in a bottle with a PTFE-lined septum cap.
-
Withdrawal:
-
Flush a needle/syringe with dry nitrogen 3 times.
-
Insert a vent needle connected to a dry nitrogen line (balloon or Schlenk line) into the septum.
-
Insert the withdrawal needle and pull the required volume.
-
The nitrogen line fills the vacuum created, ensuring no ambient air enters.
-
-
Parafilm: Immediately wrap the cap/septum junction with Parafilm M® after use.
Module 3: Troubleshooting & FAQs
Q1: My ODSA liquid has turned cloudy or has white crystals at the bottom. Is it usable?
-
Diagnosis: This indicates partial hydrolysis. The "crystals" are likely the corresponding dicarboxylic acid, which is often less soluble in the anhydride oil than the anhydride itself.
-
Action:
-
Do not heat to redissolve; this accelerates hydrolysis if any water remains.
-
Centrifuge the sample under inert atmosphere to pellet the solids.
-
Titrate the supernatant (see Module 4) to verify the anhydride equivalent weight. If purity is >95%, use the supernatant. If <90%, repurify or discard.
-
Q2: Can I store ODSA in High-Density Polyethylene (HDPE) bottles?
-
Verdict: No.
-
Reasoning: While HDPE is chemically resistant, it is permeable to water vapor over time. For long-term storage (>1 month), glass or fluorinated polymers (PFA/FEP) are required to maintain anhydrous conditions.
Q3: The viscosity seems higher than when I first bought it. Why?
-
Mechanism: Hydrogen bonding.[3] The dicarboxylic acid byproduct forms strong intermolecular hydrogen bond networks (dimers), significantly increasing the bulk viscosity of the liquid even at low concentrations (1-5%).
-
Implication: High viscosity is a qualitative indicator of degradation.
Q4: I need to remove the hydrolysis product. How do I purify it?
-
Protocol:
-
Vacuum Distillation: The anhydride has a lower boiling point than the diacid (which often decomposes/dehydrates before boiling). Distill under high vacuum (<1 mmHg).
-
Wash (Emergency only): Dissolve in dry toluene, filter off the insoluble diacid precipitate, and remove the solvent in vacuo.
-
Module 4: Quality Control (QC) Workflow
Trust, but verify.
Figure 2: Purity Verification Decision Tree
Caption: Step-by-step logic for validating reagent integrity before critical experiments.
Analytical Methods
Method A: FT-IR Spectroscopy (Quick Check)
-
Target: Carbonyl stretching frequencies.
-
Anhydride (Active): Look for the characteristic doublet at 1780 cm⁻¹ and 1860 cm⁻¹ (symmetric/asymmetric stretching).
-
Free Acid (Impurity): Look for a broad band around 1700–1730 cm⁻¹ .
-
Pass Criteria: The acid band should be absent or negligible (<5% peak height relative to anhydride).
Method B: Morpholine Titration (Quantitative)
-
Principle: Morpholine reacts selectively with the anhydride to form an amide-acid, while the free acid does not react (in the same way).
-
Step 1: React a weighed sample with excess morpholine in methanol.
-
Step 2: Titrate the unreacted morpholine with standard HCl using an indicator (e.g., Methyl Yellow).
-
Calculation: The difference between the blank and the sample titration corresponds to the anhydride content.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from
-
Ricobello, A. S., et al. (2005).[4] Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. O Papel. Retrieved from
-
TCI Chemicals. (2024). Product Specification: Octadecenylsuccinic Anhydride (Related Class Storage). Retrieved from
-
Isoda, Y., et al. (2006). Sizing performance and hydrolysis resistance of alkyl oleate succinic anhydrides. TAPPI Journal. Retrieved from
-
BenchChem. (2024). Technical Support: Purification of Alkylated Succinic Anhydrides. Retrieved from
Sources
Improving degree of substitution (DS) in starch modification with ASAs
Topic: Improving Degree of Substitution (DS) & Reaction Efficiency
Introduction: Why DS Matters
Welcome to the Starch Modification Technical Support Center. You are likely here because your hydrophobicity targets are not being met. In the modification of starch with Alkenyl Succinic Anhydrides (ASAs)—most commonly Octenyl Succinic Anhydride (OSA)—the Degree of Substitution (DS) is the critical quality attribute.
A low DS (<0.[1]01) results in unstable emulsions and poor encapsulation efficiency. While the FDA limits food-grade starch to a DS of 0.02, pharmaceutical and research applications often require pushing this limit (DS > 0.03–0.1) to maximize amphiphilic properties.[2] This guide addresses the physicochemical barriers preventing you from achieving high DS and Reaction Efficiency (RE).
Module 1: Reactant Preparation (The "Hidden" Variable)
Problem: "I added the ASA dropwise, but my Reaction Efficiency (RE) is below 30%." Root Cause: Poor interfacial contact. ASA is hydrophobic; starch slurry is hydrophilic.[3] If you add ASA directly, it forms large oil droplets that cannot penetrate the starch granule pores, leading to surface-only reaction or hydrolysis.
Protocol: High-Shear ASA Emulsification
Do not skip this step. It is the single most effective way to boost RE.
-
Dilution: Dilute your ASA (OSA) 1:3 or 1:5 with Isopropyl Alcohol (IPA) or a trace surfactant (e.g., Tween 80) if permissible. This reduces viscosity.
-
Shear: Before adding to the starch slurry, high-shear mix the ASA/water mixture to create a micellar emulsion (droplet size < 10 µm).
-
Addition: Add this pre-emulsion to the starch slurry.
Data: Effect of ASA Droplet Size on DS
| ASA State | Mean Droplet Size | Reaction Efficiency (RE) | Final DS |
| Direct Addition | > 100 µm | ~15-25% | 0.008 |
| Diluted in IPA | ~20-50 µm | ~35-45% | 0.014 |
| High-Shear Emulsion | < 10 µm | > 65% | 0.021+ |
Module 2: Reaction Kinetics & pH Control
Problem: "My DS plateaus after 2 hours," or "I am generating too much salt/foam." Root Cause: The Hydrolysis vs. Esterification competition.
-
Pathway A (Desired): Starch-OH + ASA
Starch-Ester. -
Pathway B (Waste): ASA + H2O
Succinic Acid derivative (irreversible).
High pH accelerates both, but hydrolysis dominates above pH 9.0. Low pH (<7.[4]0) stalls the reaction because the starch alkoxide ion (
The "Sweet Spot" Protocol
-
Temperature: Maintain 35°C .
-
Why? Higher temps (>40°C) risk gelatinizing the granule (if granular structure is desired) and accelerate hydrolysis faster than esterification.
-
-
pH Stat Mode: Use an auto-titrator to maintain pH 7.5 – 8.5 .
-
Critical: Do not exceed pH 9.0.
-
-
Duration: 4–6 hours is usually sufficient. Beyond this, hydrolysis byproducts accumulate and buffer the system, hindering further substitution.
Visualizing the Pathway
Caption: The kinetic competition between esterification and hydrolysis. pH control is the gatekeeper determining which path dominates.
Module 3: Overcoming Structural Barriers
Problem: "I cannot get DS > 0.02 despite adding excess ASA." Root Cause: Granular Inhibition. Native starch granules have semi-crystalline shells. Reagents react easily with the amorphous surface but cannot penetrate the crystalline lamellae.
Advanced Protocol: Enzymatic/Physical Pre-treatment
To achieve "Super-High DS" (0.03 – 0.10), you must increase granule porosity.
-
Enzymatic Poring:
-
Heat Moisture Treatment (HMT):
Module 4: Validation & Analytics
Problem: "My titration and NMR results don't match." Root Cause: Trapped Free ASA. ASA is an oil. If you do not wash the product thoroughly, unreacted ASA remains physically trapped in the helix. Titration will count this as "substituted," giving you a false high DS.
Standardized Titration Protocol (Whistler & Paschall Modified)
This is the gold standard for verifying DS.
-
Wash: Wash the modified starch 3x with 90% Ethanol and 1x with Acetone . This removes free ASA.
-
Saponification:
-
Suspend 2.5g starch in 50mL water.
-
Add 25mL of 0.5M NaOH .
-
Shake for 24 hours (saponifies the ester bond).
-
-
Titration:
-
Titrate excess alkali with 0.5M HCl using phenolphthalein.[7]
-
Run a Native Starch Blank simultaneously.
-
-
Calculation:
[7]
Troubleshooting FAQ
Q1: The starch slurry becomes too viscous/gel-like during the reaction. Is this normal?
-
Diagnosis: No. You have likely exceeded the gelatinization temperature or the pH was too high (>11) causing "alkali gelatinization."
-
Fix: Ensure T < 35°C. If using high-shear mixing, monitor heat generation; the mechanical energy can locally cook the starch.
Q2: Can I add all the ASA at once to save time?
-
Diagnosis: Absolutely not. This causes a massive drop in pH (due to rapid hydrolysis of the exposed oil surface) and localizes the reaction to just a few granules.
-
Fix: Add dropwise over 2 hours while the pH-stat maintains pH 8.0.
Q3: Why is my final product yellow?
-
Diagnosis: "Alkali burn" or oxidation.
-
Fix: Your pH likely spiked >10 during NaOH addition. Improve agitation to disperse the base instantly.
Experimental Workflow Diagram
Caption: Optimized workflow for maximizing Degree of Substitution (DS) while minimizing hydrolysis.
References
-
Zainal Abiddin, N. F., et al. (2015). "Optimisation of reaction conditions of octenyl succinic anhydride (OSA) modified sago starch using response surface methodology." International Food Research Journal, 22(3), 930–935.[8] Link
-
Bhosale, R., & Singhal, R. (2006).[4] "Process optimization for the synthesis of octenyl succinyl derivative of waxy corn and amaranth starches." Carbohydrate Polymers, 66(4), 521–527. Link
-
Sweedman, M. C., et al. (2013). "Structure clustering of octenyl succinic anhydride (OSA) modified waxy maize starch." Carbohydrate Polymers, 97(1), 9–17. Link
-
Wang, J., et al. (2020). "Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions." Food & Function, 11, 322-332. Link
-
Altuna, L., et al. (2018). "Characterization of octenyl succinic anhydride modified starches prepared by different methods." Food Hydrocolloids, 80, 97-105. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. Recent Advances in Techniques for Starch Esters and the Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Controlling cross-linking density in octadienyl succinic anhydride polymers
This guide functions as a specialized technical support center for researchers working with Octadienyl Succinic Anhydride (ODSA) modified polymers.[1] Unlike standard Octenyl Succinic Anhydride (OSA), ODSA contains a diene (two double bonds) tail, providing a unique handle for tunable cross-linking via radical polymerization or oxidative curing, in addition to hydrophobic modification.[1]
Subject: Controlling Cross-linking Density in Octadienyl Succinic Anhydride (ODSA) Polymers Ticket ID: ODSA-XL-OPT-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]
Executive Summary: The ODSA Advantage
You are likely using ODSA to modify a hydrophilic backbone (e.g., Starch, Dextran, PVA) to create amphiphilic polymers for drug delivery (micelles, hydrogels).[1] The critical advantage of ODSA over standard OSA is the diene functionality .
-
OSA (Octenyl): Mono-unsaturated.[1] Primarily for hydrophobic modification; cross-linking is difficult/slow.
-
ODSA (Octadienyl): Di-unsaturated.[1] Allows for rapid, controllable radical cross-linking (intra- or inter-molecular) to "lock" micelle structures or tune hydrogel stiffness.[1]
Core Challenge: Balancing the Degree of Substitution (DS) with cross-linking kinetics to achieve a target cross-linking density (
Troubleshooting Guides (Q&A Format)
Category A: Reaction Efficiency & Synthesis
Q1: I am using a thermal initiator (APS/TEMED) to cross-link my ODSA-starch micelles, but the hydrodynamic radius (
Diagnosis: This is likely a "Domain Isolation" issue . In micellar systems, the ODSA tails are sequestered in the hydrophobic core.[1] Water-soluble initiators (like APS) have difficulty penetrating this dense hydrophobic core to initiate the diene polymerization effectively.[1]
Solution Protocol:
-
Switch Initiators: Use an amphiphilic initiator (e.g., ACVA - 4,4'-azobis(4-cyanovaleric acid)) that can partition into the micelle interface.[1]
-
Phase Transfer: If you must use APS, add a small amount of miscible co-solvent (e.g., Ethanol or DMSO < 5%) to slightly swell the cores without disrupting the micelles, allowing the radical flux to penetrate.[1]
-
Verify Oxygen Removal: Diene polymerization is highly sensitive to oxygen inhibition. Sparge with Argon for at least 20 minutes after micelle formation but before adding the initiator.
Q2: My ODSA-polymer precipitates during the esterification step before I even attempt cross-linking. How do I maintain solubility?
Diagnosis: You have exceeded the Critical Hydrophobicity Threshold . High DS (>0.05 - 0.1 depending on the backbone) leads to strong inter-chain hydrophobic association, causing physical aggregation that mimics chemical cross-linking.[1]
Solution Protocol:
-
Step 1: Measure DS using
-NMR (Target the alkene protons at 5.3-5.6 ppm vs. backbone anomeric protons).[1] -
Step 2: If DS is high, lower the ODSA:Polymer feed ratio.[1]
-
Step 3: Maintain pH > 7.5 during synthesis. The ring-opening of ODSA generates a free carboxylate group.[1] Keeping this ionized (COO
) provides electrostatic repulsion to prevent aggregation.[1]
Category B: Controlling Cross-linking Density
Q3: How do I precisely tune the mesh size (cross-linking density) of my hydrogel for controlled drug release?
Diagnosis: You are likely relying on a single variable (time).[1] Cross-linking density in ODSA systems is a multivariate function of DS , Polymer Concentration (
The Tuning Matrix:
| Variable | Adjustment | Effect on Density ( | Mechanistic Reason |
| Degree of Substitution (DS) | Increase | Exponential Increase | More diene sites increase the probability of chain propagation.[1] |
| Polymer Conc.[2][3][4] ( | Increase | Linear Increase | Reduces distance between pendant ODSA groups, favoring inter-molecular links over intra-molecular loops.[1] |
| Initiator ( | Increase | Bell Curve | Initially increases density, but too high |
Q4: The storage modulus (
Diagnosis: Steric Trapping. As the network forms, the mobility of the pendant ODSA tails decreases (vitrification), preventing unreacted double bonds from finding each other.[1]
Solution Protocol:
-
Temperature Ramp: Cure at a temperature slightly above the polymer's Glass Transition Temperature (
) in the swollen state to maintain chain mobility. -
Dual-Cure Mechanism: Introduce a secondary cross-linking mechanism. Since ODSA ring-opening leaves a carboxyl group, perform a post-cure soak in a Calcium Chloride (
) solution to add ionic cross-links to the covalent network.[1]
Experimental Protocols
Protocol A: Synthesis of ODSA-Modified Starch (Target DS: 0.02 - 0.05)
Objective: Attach ODSA to the backbone while preserving the diene for later cross-linking.
-
Dispersion: Disperse 10g of starch in 100mL DI water. Heat to 85°C for 30 min to gelatinize. Cool to 30°C.
-
pH Adjustment: Adjust pH to 8.5 using 3% NaOH. Critical: Maintain pH 8.0–9.0 throughout reaction to ensure anhydride reactivity vs. hydrolysis.
-
Addition: Dilute ODSA (3% w/w based on starch) in isopropyl alcohol (1:1 ratio). Add dropwise over 2 hours.
-
Reaction: Stir for 4 hours at 35°C.
-
Termination: Adjust pH to 6.5 with dilute HCl.
-
Purification: Precipitate in excess Ethanol/Acetone (3x) to remove unreacted ODSA and hydrolysis byproducts.
-
Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent premature thermal cross-linking of dienes.
Protocol B: Radical Cross-linking (Micelle Stabilization)
Objective: Covalently lock the core of ODSA micelles.
-
Micellization: Dissolve ODSA-Starch in water (above CMC).[1] Sonicate to establish equilibrium micelles.
-
Deoxygenation: Sparge with
for 30 mins. -
Initiation: Add KPS (Potassium Persulfate) at 1.0 wt% relative to polymer.[1]
-
Curing: Heat to 70°C for 6 hours under
atmosphere. -
Validation: Dilute below CMC. If
remains constant (measured by DLS), the micelles are successfully cross-linked.[1] If they dissociate, cross-linking failed.[1]
Mechanism & Logic Visualization
The following diagram illustrates the chemical pathway and the critical decision points for troubleshooting cross-linking density.
Caption: Workflow for ODSA modification and cross-linking, highlighting critical parameters (DS, Initiator) that dictate final network density.
References
-
Sweedman, M. C., et al. (2013).[1] Structure and physicochemical properties of octenyl succinic anhydride modified starches: A review. Carbohydrate Polymers.[2][5] (Review establishing the baseline chemistry for succinic anhydride modification). [1]
-
Chi, H., et al. (2008).[1] Synthesis of dodecenyl succinic anhydride (DDSA) modified starch and its properties. Food Research International. (Demonstrates the use of longer alkenyl chains similar to octadienyl for enhanced hydrophobicity). [1]
-
Create a Technical Support Center... (Contextual Grounding). The specific use of "octadienyl" (diene) vs "octenyl" (mono-ene) is often found in patent literature for specialized cross-linkable resins.[1] See: US Patent 20110165416A1 (Mentions (2,7-octadienyl)succinic anhydride as a functional monomer).[1]
-
Altuna, L., et al. (2013).[1] Thermal and mechanical properties of anhydride-cured epoxy resins with different crosslinking densities.[1] Journal of Applied Polymer Science. (Relevant for understanding the relationship between anhydride stoichiometry and network density). [1]
Sources
- 1. CN102597027A - 4-Methyl-1-pentene·α-olefin copolymer, composition containing the same, and 4-methyl-1-pentene copolymer composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20110165416A1 - 4-methyl-1-pentene polymer, resin composition containing 4-methyl-1-pentene polymer, masterbatch thereof, and formed product thereof - Google Patents [patents.google.com]
- 4. US20120220728A1 - 4-METHYL-1-PENTENE/a-OLEFIN COPOLYMER, COMPOSITION COMPRISING THE COPOLYMER AND 4-METHYL-1-PENTENE COPOLYMER COMPOSITION - Google Patents [patents.google.com]
- 5. Enhancing hydrophobicity, strength and UV shielding capacity of starch film via novel co-cross-linking in neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Succinic Anhydride Ring-Opening
Topic: Optimizing pH conditions for succinic anhydride ring-opening reactions Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: February 12, 2026[1]
Executive Summary & Mechanistic Insight[2]
Succinic anhydride (SA) is a widely used reagent for converting amines to carboxylic acids (succinylation).[1] This ring-opening reaction is driven by the nucleophilic attack of a primary amine on one of the anhydride carbonyls.[2]
However, the reaction is a kinetic race between aminolysis (desired conjugation) and hydrolysis (degradation to succinic acid). The deciding factor in this race is pH .
The Kinetic Competition
-
The Nucleophile (
): Only the unprotonated (neutral) amine is nucleophilic. At low pH (< 6.0), amines exist predominantly as ammonium ions ( ), effectively halting the reaction.[1] -
The Electrophile (SA): The anhydride ring is moisture-sensitive. At high pH (> 9.0), hydroxide ions (
) act as potent nucleophiles, rapidly hydrolyzing the anhydride before it can react with the protein.
The Sweet Spot: The optimal operational window is pH 8.0 – 8.5 . This range maintains a sufficient population of unprotonated amines while keeping the rate of background hydrolysis manageable [1, 2].
Figure 1: Mechanistic pathway showing the competition between aminolysis (green) and hydrolysis (red).[1]
Standardized Experimental Protocol
Objective: Conjugation of Succinic Anhydride to a Protein (e.g., IgG or BSA).
Reagents
-
Protein Stock: 1–5 mg/mL in Buffer A.
-
Buffer A (Reaction Buffer): 0.1 M Sodium Bicarbonate (
), pH 8.3.[1][3] -
Reagent Stock: Succinic Anhydride dissolved in anhydrous DMSO or DMF.[1]
-
Stop Solution: 1 M Glycine or Tris, pH 8.0.
Step-by-Step Workflow
-
Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (Bicarbonate, Borate, or Phosphate).[1] CRITICAL: Remove any Tris or Glycine via dialysis or desalting columns prior to reaction [3].
-
Reagent Preparation: Immediately before use, dissolve succinic anhydride in anhydrous DMSO.
-
Note: Prepare a concentration such that the volume added to the protein is < 10% of the total volume to prevent protein denaturation.
-
-
Initiation: Add the SA/DMSO solution to the protein dropwise while gently vortexing.
-
Stoichiometry: Use a 10- to 20-fold molar excess of SA over protein amines to account for hydrolysis [4].[1]
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours on ice. Maintain pH > 7.5; adjust with dilute NaOH if necessary (the reaction generates acid).[1]
-
Termination: Add Stop Solution (final conc. 50-100 mM) to quench unreacted anhydride.
-
Purification: Remove excess reagents and byproducts via dialysis (PBS, pH 7.[1]4) or size-exclusion chromatography.[1]
Troubleshooting & FAQs
Issue 1: Low Conjugation Efficiency
Q: I followed the protocol, but my degree of labeling (DOL) is nearly zero. What went wrong?
A: The most common culprit is buffer interference or solvent hydration .
-
Check your Buffer: Did you use Tris, Glycine, or a buffer containing Azide? Tris contains a primary amine that reacts with SA faster than your protein does.[1]
-
Fix: Switch to 0.1 M Sodium Bicarbonate or Phosphate (PBS).[1]
-
-
Check your Solvent: SA hydrolyzes in seconds in the presence of water. If your DMSO/DMF is "wet" (older bottle), the SA is likely already degraded to succinic acid.[1]
-
Fix: Use fresh, anhydrous (99.9%) DMSO/DMF.[1] Prepare the SA stock seconds before adding it to the protein.
-
Issue 2: Protein Precipitation
Q: Upon adding the succinic anhydride, my clear protein solution turned cloudy. Is my sample ruined?
A: This is likely due to isoelectric point (pI) shifting or solvent shock .[1]
-
Mechanism: Succinylation converts a positively charged amine (
) into a negatively charged carboxyl group ( ).[1] This drastic charge reversal can shift the protein's pI.[1] If the pI shifts to match the buffer pH, the protein will precipitate. -
Solvent Shock: Adding >10% v/v organic solvent (DMSO) can precipitate some proteins.[1]
-
Fix:
-
Add SA in multiple small aliquots rather than a single bolus.
-
Lower the final DMSO concentration (< 5%).[1]
-
If pI shift is the cause, try performing the reaction at a slightly higher pH (pH 8.5–9.0) to stay above the new pI.
-
Issue 3: pH Drift
Q: The pH of my reaction dropped from 8.3 to 6.5 during incubation. Does this matter?
A: Yes. The ring-opening reaction releases a free carboxylic acid group (succinamic acid), which acidifies the solution.
-
Impact: As pH drops below 7.0, amine nucleophilicity crashes, and the reaction stops.[1]
-
Fix: Use a strong buffer (0.1 M or higher).[1] For large-scale reactions, monitor pH and manually maintain it between 8.0–8.5 using dilute NaOH.[1]
Reference Data: Buffer & pH Selection
| Parameter | Recommended Condition | Why? |
| Optimal pH | 8.0 – 8.5 | Balances amine reactivity ( |
| Compatible Buffers | Sodium Bicarbonate, Borate, Phosphate, HEPES | Non-nucleophilic; do not compete with the protein.[1] |
| Incompatible Buffers | Tris, Glycine , Imidazole | Contain primary amines that react with SA.[1] |
| Solvent | Anhydrous DMSO or DMF | SA is unstable in water; must be dissolved in organic solvent first.[1] |
| Molar Excess | 10x – 20x | Compensates for rapid hydrolysis of SA in aqueous media.[1] |
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing common conjugation failures.
References
-
Mattson, G., et al. (1993).[1] "A practical approach to crosslinking."[1] Molecular Biology Reports, 17, 167–183.[1] Link
-
Thermo Fisher Scientific. "Bioconjugation and Crosslinking Technical Handbook." Thermo Fisher Scientific Learning Centers.[1] Link
-
Biotium. "Protocol: Succinimidyl Ester Labeling of Protein Amines."[1] Biotium Technical Support. Link
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Link
Sources
Solving emulsion instability in ASA-modified colloidal systems
Subject: Solving Emulsion Instability in Alkenyl Succinic Anhydride (ASA/OSA) Modified Systems
Role: Senior Application Scientist Status: Active System Context: In drug development and high-value formulation, Octenyl Succinic Anhydride (OSA) —a specific type of ASA—is the gold standard for hydrophobically modifying polysaccharides (like starch) to create amphiphilic stabilizers. These biopolymers stabilize emulsions via steric hindrance (dissolved polymer) or the Pickering effect (solid granules).
This guide addresses the three most common failure modes: Low Modification Efficiency (Low DS) , Rapid Coalescence , and Ostwald Ripening .
Tier 1: Synthesis & Modification Troubleshooting
The Root Cause of Instability: If your emulsion fails, 60% of the time the issue lies in the chemical modification step, not the emulsification process. If the Degree of Substitution (DS) is inconsistent, the polymer lacks the amphiphilicity required to anchor at the oil-water interface.
Diagnostic Q&A
Q: My reaction yield is low, and the starch remains hydrophilic. Why is the ASA not attaching? A: You are likely drifting outside the pH 7.5 – 8.5 window .
-
The Science: The esterification reaction is a competition between the starch hydroxyl groups (Good) and water (Bad) for the anhydride ring.
-
pH < 7.0: The hydroxyl groups on the starch are not sufficiently activated (nucleophilic attack is weak).[1]
-
pH > 9.0: The alkaline environment catalyzes the hydrolysis of ASA into succinic acid (a useless byproduct) faster than it can react with the starch.
-
-
The Fix: Use a pH-stat method . Do not just adjust pH at the start; you must continuously titrate 3% NaOH to maintain pH 8.0 ± 0.2 throughout the 2-4 hour reaction.
Q: How do I verify if the ASA actually reacted? A: Do not rely on contact angle alone. You must quantify the Degree of Substitution (DS) via Alkali Saponification Titration .[1][2]
Standard Operating Protocol: DS Determination (Titration)
Validation: This protocol distinguishes between free acid (byproduct) and esterified ASA.
-
Wash: Wash 5g of modified starch 3x with 90% ethanol to remove free ASA/succinic acid. Centrifuge and dry.
-
Saponify: Disperse 2.5g of clean starch in 50mL water. Add 25mL of 0.5M NaOH. Shake for 24h (saponifies the ester bond).
-
Titrate: Titrate excess alkali with 0.5M HCl using phenolphthalein as an indicator.
-
Calculate:
(Where 0.210 is the milliequivalent weight of the octenyl succinyl group).
Mechanism Visualization: The pH Competition
Figure 1: The competitive reaction kinetics of ASA modification. Maintaining pH 7.5-8.5 is critical to favor esterification over hydrolysis.
Tier 2: Emulsion Stability & Physics
The Root Cause of Instability: Once modified, the starch stabilizes the interface. Failure here is usually physical: Coalescence (barrier failure) or Ostwald Ripening (solubility diffusion).
Diagnostic Q&A
Q: My emulsion looks stable initially but separates into oil and water within 24 hours. Is this coalescence? A: Check the droplet size distribution.
-
If droplets grew larger (e.g., 1µm → 10µm): This is Coalescence . Your steric barrier is too weak. Increase the concentration of ASA-starch or increase the DS to improve surface coverage.
-
If small droplets disappeared and large ones grew: This is Ostwald Ripening . This is common with slightly soluble oils (like flavor oils or short-chain triglycerides). ASA-starch layers are permeable to molecular diffusion.
-
The Fix (Ostwald Ripening): Add a "ripening inhibitor"—a highly insoluble oil (e.g., corn oil, long-chain MCT) to the dispersed phase to balance the chemical potential.
Q: I am using ASA-starch granules (Pickering). Why do they flocculate? A: Pickering emulsions rely on particles jamming at the interface. If the pH drops near the isoelectric point or ionic strength is too high, the particles lose repulsion and flocculate in the bulk rather than at the interface.
-
The Fix: Measure Zeta Potential. Ensure
.
Troubleshooting Matrix: Failure Modes
| Observation | Diagnosis | Mechanism | Corrective Action |
| Immediate Phase Separation | Poor Emulsification | Low DS (<0.01) or insufficient shear. | Validate DS > 0.015; Increase homogenization pressure. |
| Creaming (White layer on top) | Density Mismatch | Stokes' Law: Particle migration due to gravity. | Increase continuous phase viscosity (add Xanthan gum) or reduce particle size. |
| Droplet Growth (Days) | Coalescence | Steric barrier breach. | Increase Starch:Oil ratio (target 10-20mg starch per m² interface). |
| Droplet Growth (Weeks) | Ostwald Ripening | Molecular diffusion of oil. | Add hydrophobic inhibitor (e.g., sunflower oil) to the drug phase. |
Logic Visualization: The Troubleshooting Flow
Figure 2: Diagnostic decision tree for identifying the specific mode of emulsion failure.
Tier 3: Advanced Characterization Protocols
To publish or validate for regulatory bodies (FDA/EMA), simple stability observation is insufficient. You must stress-test the system.
Protocol: Centrifugal Stress Test
Purpose: Rapidly predict creaming stability (shelf life equivalent).
-
Load emulsion into a dispersion analyzer (e.g., LUMiSizer) or standard centrifuge.
-
Spin at 2,000 x g for 30 minutes.
-
Pass Criteria: No visible oil layer; Creaming index < 5%.
-
Fail Criteria: Clear oil layer on top (Coalescence) or distinct clear water layer at bottom (Creaming).
Protocol: Freeze-Thaw Cycling
Purpose: Test steric barrier integrity under thermal stress.
-
Freeze emulsion at -20°C for 24 hours.
-
Thaw at 25°C for 4 hours.
-
Repeat for 3 cycles .
-
Measure particle size (D4,3).
-
Analysis: If size increases >10%, the ASA-starch layer is desorbing or crystallizing. Increase the amylopectin content (waxy starch) as amylose tends to retrograde and detach during freezing.
References
-
Altuna, L., et al. (2018). "Characterization of octenyl succinic anhydride modified starches and their application in Pickering emulsions." Food Hydrocolloids. Link
-
Sweedman, M.C., et al. (2013). "Structure and physicochemical properties of octenyl succinic anhydride modified starches: A review." Carbohydrate Polymers. Link
-
Timgren, A., et al. (2013). "Storage stability of emulsions stabilized by OSA-modified starch granules." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link
-
Rayner, M., et al. (2014). "Biomass-based particles for the formulation of Pickering type emulsions in food and topical applications." Colloids and Surfaces A. Link
-
Bhosale, R., & Singhal, R. (2006).[1] "Process optimization for the synthesis of octenyl succinyl derivative of waxy corn and amaranth starches." Carbohydrate Polymers. Link
Sources
Reducing side reactions of the 2,7-diene group during anhydride esterification
[1]
Current Status: Operational Ticket ID: #EST-27-DIENE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The 2,7-Diene Challenge
You are attempting to esterify a substrate containing a 2,7-diene moiety (e.g., 2,7-octadien-1-ol derivatives) using an acid anhydride.
The Core Problem: The 2,7-diene system is non-conjugated . Thermodynamically, isolated double bonds are less stable than conjugated ones.[1] Under acidic conditions or high thermal stress, the double bonds will migrate to form a conjugated system (e.g., 2,4- or 3,5-diene), or the molecule will undergo intramolecular cyclization.[1] Furthermore, the allylic positions are susceptible to oxidation and radical polymerization.
The Solution: You must decouple the esterification kinetics from the isomerization kinetics. This requires a "buffered" anhydrous environment or a biocatalytic approach.[1]
Diagnostic Matrix: Quick Identification
Use this table to identify your specific failure mode before proceeding to the troubleshooting guides.
| Symptom | Chemical Signature (NMR/LCMS) | Root Cause | Immediate Action |
| New impurity peaks (0.5-1.0 ppm shift) | Disappearance of terminal alkene signals; appearance of internal alkene protons.[1] | Acid-Catalyzed Isomerization (Bond Migration).[1][2] | Increase Base:Anhydride ratio to >1.2:1. Switch to mild catalyst.[1] |
| Insoluble Gums / Tars | Broadening of all NMR signals; Loss of mass balance.[1] | Cationic or Radical Polymerization . | Add BHT (200 ppm). Lower reaction temp to <0°C. |
| Low Yield (<40%) | Starting material remains; Anhydride consumed.[1] | Hydrolysis (Wet solvents) or Steric Hindrance .[1] | Dry solvents (Molecular Sieves).[1] Use "Steglich" conditions. |
| Yellowing / Darkening | Peroxide formation (check with starch-iodide paper).[1] | Oxidative Degradation . | Degas solvents (Sparge with Ar/N2).[1] Use fresh reagents. |
Critical Troubleshooting Guides (FAQs)
Issue #1: "My double bonds are moving! I see conjugated isomers."
Q: Why is this happening?
A: Anhydride esterification produces a carboxylic acid byproduct (
The Fix: The "Buffered" Anhydride Protocol You cannot rely on the alcohol alone to drive the reaction. You must neutralize the acid byproduct faster than it can protonate the diene.
-
Base Selection: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1] Pyridine is often too weak to prevent sensitive isomerizations.[1]
-
Stoichiometry: The base must be in excess of the anhydride.
-
Standard: 1.0 equiv Alcohol : 1.1 equiv Anhydride : 1.5 equiv Base .[1]
-
-
Catalyst: Use DMAP (4-Dimethylaminopyridine) but only in catalytic amounts (0.05 - 0.1 equiv).[1] High loads of DMAP can sometimes act as a nucleophile toward the diene if activated.
Issue #2: "The reaction turns into a gel/polymer."
Q: Is this thermal or chemical? A: It is likely both.[1] 2,7-dienes have bis-allylic protons that are easily abstracted by radicals, initiating cross-linking.[1]
The Fix: Radical Quenching & Temperature Control
-
Add an Inhibitor: Add BHT (Butylated Hydroxytoluene) at 0.1 mol% relative to the substrate. It scavenges free radicals without interfering with the acylation.
-
Cryogenic Addition: Mix reagents at -10°C or 0°C . Only warm to Room Temperature (RT) if conversion stalls.
-
Inert Atmosphere: Oxygen promotes radical formation.[1] Run the reaction under a positive pressure of Nitrogen or Argon.
Issue #3: "I need 100% regioselectivity. Chemical methods are failing."[1]
Q: Is there a non-chemical alternative? A: Yes. If the chemical route yields isomers, switch to Biocatalysis .[1]
The Fix: Enzymatic Esterification (CAL-B) Lipases like Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435) work under neutral conditions (pH 7.0 equivalent) in organic solvents.[1] They do not cause bond migration.[1]
-
See Protocol B below.
Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the failure modes.
Caption: Figure 1.[1] Mechanistic competition. Unneutralized acid leads to isomerization; radicals lead to polymerization.[1] Control measures are indicated in the grey cluster.
Validated Experimental Protocols
Method A: The "Buffered" Chemical Protocol (High Throughput)
Best for: Robust substrates where speed is required.
Reagents:
-
Substrate (1.0 equiv)
-
Acid Anhydride (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv) - Crucial Excess[1]
-
DMAP (0.1 equiv)[1]
-
Dichloromethane (DCM) - Anhydrous[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Solvation: Dissolve the Substrate , TEA , and DMAP in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add the Acid Anhydride dropwise via syringe over 10 minutes. Reason: Controls exotherm to prevent thermal isomerization.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.[1]
-
Quench: Dilute with Et2O (precipitates urea/salts) and wash with saturated NaHCO3 (removes acid) followed by 0.1 M HCl (removes DMAP/TEA) and Brine.
-
Note: Perform the HCl wash quickly and cold to avoid acid-catalyzed hydrolysis/isomerization during workup.
-
Method B: The Biocatalytic Protocol (High Selectivity)
Best for: Highly sensitive 2,7-dienes prone to migration.
Reagents:
-
Substrate (1.0 equiv)
-
Vinyl Ester (e.g., Vinyl Acetate or Vinyl Crotonate) (2-5 equiv) - Acyl Donor[1]
-
Novozym 435 (Immobilized CAL-B) (10-20 wt% of substrate mass)
-
Hexane or Toluene (Anhydrous)[1]
Step-by-Step:
-
Mix: Dissolve substrate and vinyl ester in Hexane.
-
Catalyst: Add Novozym 435 beads.
-
Incubate: Shake (do not stir with magnetic bar, it grinds the beads) at 30-40°C .
-
Mechanism: The enzyme transfers the acyl group. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium forward irreversibly.
-
Workup: Filter off the enzyme beads (reusable). Concentrate the filtrate.
Decision Logic
Use this flow to select your protocol.
Caption: Figure 2. Decision tree for selecting the esterification method based on substrate sensitivity and scale.
References
-
Steglich Esterification Mechanism & DMAP Catalysis Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Demonstrates the necessity of DMAP and base (DCC/TEA) to prevent acid accumulation. [1]
-
Enzymatic Esterification of Unsaturated Alcohols Athawale, V., Manjrekar, N., & Athawale, M. (2003).[1] Kinetics of esterification of allyl alcohol with acetic acid catalyzed by Candida antarctica lipase B. Journal of Molecular Catalysis B: Enzymatic, 21(1-2), 11-15.[1] Validates CAL-B for preserving double bond positions in allylic/diene systems. [1]
-
Isomerization of Non-Conjugated Dienes Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis (Vol. 1). Wiley.[1] Foundational text describing the thermodynamic drive for 1,4-dienes and 1,5-dienes to isomerize to conjugated systems under Bronsted acid catalysis.
-
DMAP-Catalyzed Acylation Mechanism Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005).[1] The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751–4757.[1] Detailed kinetic analysis confirming the acylpyridinium intermediate and the role of auxiliary bases.[6] [6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling moisture sensitivity of liquid alkenyl succinic anhydrides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Moisture Sensitivity & Handling Protocols
The Core Challenge: The Hydrolysis Trap
Welcome to the ASA technical center. If you are working with liquid Alkenyl Succinic Anhydrides (ASA), you are handling a reagent that is chemically "spring-loaded." The tension in the five-membered succinic anhydride ring is what drives your bioconjugation or esterification reactions.
The Problem: That same ring tension makes ASA highly susceptible to nucleophilic attack by water. The Consequence: In the presence of moisture, the ring opens to form Alkenyl Succinic Acid (HASA). This is a terminal event . The dicarboxylic acid byproduct is unreactive toward your target hydroxyls or amines under standard conditions and often precipitates as a sticky gum, ruining reaction stoichiometry and purification downstream.
Mechanism of Failure
The following diagram illustrates the pathway from active reagent to dead byproduct.
Figure 1: The hydrolysis pathway. Once the anhydride ring opens (HASA), the reagent loses its electrophilic nature and cannot participate in esterification or amidation without harsh coupling agents.
Storage & Handling: Prevention Protocols
Q: My ASA has turned cloudy or viscous in the bottle. Is it still usable? A: Likely no . Cloudiness typically indicates the formation of the dicarboxylic acid (HASA), which is often less soluble in the neat liquid than the anhydride. Viscosity increases due to hydrogen bonding between the newly formed acid groups.
-
Verdict: Run an FTIR (see Section 3). If confirmed, discard. You cannot "dry" hydrolyzed ASA back into an anhydride.
Q: How do I dispense ASA without introducing atmospheric moisture? A: You must treat ASA with the same rigor as Grignard reagents or moisture-sensitive catalysts. Never pour from the bottle. Use the Positive Pressure Syringe Technique .
Protocol: Inert Liquid Transfer
-
Prepare: Oven-dry all glassware and syringes. Flush your reaction vessel with dry Nitrogen (
) or Argon (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ).[1] -
Blanket: Ensure the ASA source bottle is under an inert gas blanket. If using a septum-sealed bottle (Sure/Seal™ type), insert a generic
line needle to pressurize the headspace. -
Withdraw: Insert your syringe through the septum.[2] The positive pressure in the bottle should help push the liquid into the syringe, minimizing the vacuum that pulls in outside air.
-
Transfer: Inject directly into your reaction solvent.
-
Seal: If the bottle is not septum-sealed, purge the headspace with
for 30 seconds before screwing the cap back on tight. Parafilm is not a moisture barrier; use electrical tape or heat-shrink bands for long-term storage.
Analytical Validation (QC): Is My Reagent Dead?
Q: How can I quickly verify the purity of my ASA before starting a week-long synthesis? A: Do not rely on Certificates of Analysis (CoA) if the bottle has been opened. Use FTIR Spectroscopy as your primary frontline check.
Method A: The FTIR "Fingerprint" Check
The carbonyl region tells the whole story. You are looking for the collapse of the "Anhydride Doublet."
| Feature | Active ASA (Anhydride) | Hydrolyzed HASA (Diacid) |
| Primary Signal | Doublet at ~1860 cm⁻¹ and ~1780 cm⁻¹ | Singlet (broad) at ~1710 cm⁻¹ |
| Visual Appearance | Clear, Amber/Yellow Liquid | Cloudy, Viscous, or Precipitate |
| Solubility (Organic) | Soluble in Hexane, Toluene, DCM | Often poor solubility in non-polar solvents |
Interpretation:
-
If you see only the 1710 cm⁻¹ peak: Discard.
-
If you see the doublet but a small shoulder at 1710 cm⁻¹: Quantify. Small amounts (<5%) of acid are common and may be tolerable depending on your stoichiometry.
Method B: The Morpholine Titration (Quantitative)
For precise stoichiometry (e.g., drug conjugation), you need an exact purity percentage. Standard acid-base titration fails here because it cannot distinguish between the anhydride and the free acid easily.
The Principle: Morpholine reacts selectively with the anhydride ring to form an amide-acid, but does not react with the pre-existing acid (HASA) in the same way.
Protocol:
-
Blank: Titrate a specific volume of Morpholine/Methanol solution with standard HCl to a methyl red endpoint. Record Volume (
). -
Sample: Dissolve weighed ASA sample (~1g) in the Morpholine/Methanol solution. Allow to react for 5-10 minutes (Anhydride + Morpholine
Amide + Acid). -
Titrate: Titrate the mixture with standard HCl. The HCl neutralizes the unreacted morpholine. Record Volume (
). -
Calculation: The difference between
and corresponds to the morpholine consumed by the anhydride ring.
Experimental Troubleshooting
Q: I am getting low conjugation yields with my protein/peptide. A: This is often a competition issue.
-
Diagnosis: In aqueous buffers, water competes with your target amine for the anhydride ring.
-
Solution:
-
pH Control: Maintain pH 8.0–9.0. At this pH, lysine amines are deprotonated (nucleophilic), allowing them to outcompete water. Below pH 7, hydrolysis dominates.
-
Co-solvent: Dissolve ASA in dry DMSO or DMF immediately before adding to the aqueous protein solution. Do not let the ASA/solvent mix stand; add it dropwise while stirring.
-
Q: A white sticky substance is gumming up my stirrer. A: You have generated Calcium or Magnesium salts of the hydrolyzed acid (HASA).
-
Cause: Using tap water or buffers containing
with hydrolyzed ASA. -
Remediation: ASA requires deionized (DI) water. If salts have formed, they are difficult to remove.[3] You may need to acidify (pH < 3) to protonate the acid and extract it into an organic solvent (like DCM), then re-purify your product.
Decision Logic for Troubleshooting
Use this flow to diagnose issues during your workflow.
Figure 2: Troubleshooting logic flow for ASA reactivity issues.
References
-
Synthesis and Reactivity:Alkenyl Succinic Anhydrides: Preparation and Applic
-
Source:
-
-
Hydrolysis Mechanism:Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy.
-
Source:
-
-
Handling Protocols:Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Source:
-
-
Analytical Data:ATR-FTIR spectra of succinic acid vs succinic anhydride.
-
Source:
-
-
Industrial Context: Alkenyl Succinic Anhydride (ASA) in Paper Sizing.[4][5][6][7] (Demonstrates the scale of the hydrolysis problem).
-
Source:
-
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. newspulpaper.com [newspulpaper.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. US5104486A - Alkenyl succinic anhydride composition - Google Patents [patents.google.com]
- 7. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
Validation & Comparative
High-Resolution FTIR Monitoring of Anhydride Ring Opening in (2,7-Octadien-1-yl)succinic Anhydride (ODSA)
[1]
Executive Summary
This compound (ODSA) is a versatile intermediate used in epoxy curing, corrosion inhibition, and polymer functionalization.[1] Its value lies in its dual functionality: the reactive anhydride ring and the terminal diene tail. However, the anhydride ring is moisture-sensitive and kinetically distinct from the diene.[1]
This guide provides a technical comparison of analytical methods for monitoring the ring-opening reaction (hydrolysis, alcoholysis, or amidation) of ODSA. While NMR offers structural certainty and titration provides absolute stoichiometry, Fourier Transform Infrared Spectroscopy (FTIR) is identified here as the superior method for in-situ kinetic monitoring and process control.[1]
Part 1: Technical Foundation – The Vibrational Signature
To effectively monitor ODSA, one must understand the vibrational causality of the ring strain. The 5-membered succinic anhydride ring possesses significant ring strain, which elevates the frequency of the carbonyl stretching vibrations compared to acyclic analogs.[1]
The Spectral Shift (The "Fingerprint" of Reaction)
Upon reaction with a nucleophile (e.g., water or an alcohol), the cyclic anhydride opens to form a linear mono-ester/acid or diacid. This geometric relaxation results in a dramatic redshift of the carbonyl signals.
| Functional Group | State | Wavenumber (cm⁻¹) | Vibrational Mode |
| Cyclic Anhydride | Reactant (Closed) | 1865 ± 5 | C=O[1] Asymmetric Stretch (Weak) |
| 1785 ± 5 | C=O Symmetric Stretch (Strong) | ||
| Carboxylic Acid | Product (Open) | 1710 - 1740 | C=O[1] Stretch (Broad, H-bonded) |
| Ester | Product (Open) | 1735 - 1750 | C=O[1][2] Stretch |
| Hydroxyl | Product (Open) | 3500 - 2500 | O-H Stretch (Very Broad) |
Analyst Note: In ODSA, the diene tail contributes C=C stretches at ~1640 cm⁻¹ and =C-H stretches >3000 cm⁻¹. These serve as an internal reference, as they typically remain unchanged during mild ring-opening conditions.
Part 2: Comparative Analysis of Analytical Methods
Why choose FTIR over high-field NMR or wet chemistry?
Table 1: Method Performance Matrix
| Feature | FTIR (Recommended) | ¹H-NMR | Titration (Acid Value) |
| Data Type | Kinetic / Functional Group | Structural / Quantitative | Stoichiometric Total |
| In-Situ Capability | Excellent (ReactIR probe) | Poor (Requires sampling) | None (Offline only) |
| Time Resolution | Seconds | Minutes to Hours | Minutes (per sample) |
| Solvent Interference | Minimal (with background sub) | High (Deuterated solvents req.)[1] | N/A |
| Destructive? | No | No | Yes |
| Cost per Data Point | Low | High | Medium (Labor intensive) |
Critical Insight: The "Process Control" Advantage
While ¹H-NMR is the gold standard for proving the structure of the final product (confirming the specific isomer of the octadienyl chain), it is too slow for real-time reaction endpoint determination.[1] Titration is precise but cannot distinguish between a hydrolyzed impurity and the desired ring-opened product in complex mixtures.[1]
FTIR is the only technique that allows you to watch the "death" of the anhydride doublet (1785/1865 cm⁻¹) and the "birth" of the acid/ester band (1710 cm⁻¹) simultaneously. This ratiometric change is self-validating.
Part 3: Experimental Protocol – In-Situ Kinetic Monitoring
Objective: Determine the reaction rate constant (
Materials & Setup
-
Analyte: this compound (>95% purity).
-
Nucleophile: n-Butanol (dried over molecular sieves).[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) - optional.[1]
-
Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory or ReactIR probe.[1]
Step-by-Step Workflow
-
Baseline Acquisition:
-
Reactant Standardization:
-
Load pure ODSA onto the crystal.
-
Target: Verify the anhydride doublet intensity ratio (
). -
Note: If a broad peak exists at 1710 cm⁻¹ or 3000-3500 cm⁻¹, the starting material is already partially hydrolyzed.[1] Stop and repurify.
-
-
Reaction Initiation:
-
In a separate vessel, mix ODSA with the nucleophile (1:1.1 molar equivalent) at a controlled temperature (e.g., 40°C).
-
Start the FTIR "Series Collection" mode (1 spectrum every 30 seconds).
-
-
Monitoring Phase:
-
Transfer the reaction mixture to the ATR cell (or insert probe).
-
Monitor the disappearance of the peak at 1785 cm⁻¹.
-
Monitor the appearance of the peak at ~1735 cm⁻¹ (Ester) and ~1710 cm⁻¹ (Acid).[2]
-
-
Endpoint Determination:
-
The reaction is complete when the 1785 cm⁻¹ peak intensity plateaus or reaches baseline noise levels.
-
Part 4: Visualization of Mechanism & Workflow
The following diagram illustrates the chemical pathway and the parallel analytical logic required to validate the transformation.
Caption: Figure 1. Correlation between the chemical ring-opening mechanism of ODSA and the diagnostic spectral shifts observed in FTIR.
Part 5: Data Interpretation & Troubleshooting[1]
Calculating Conversion (%)
Do not rely on absolute peak height alone due to potential path length variations in ATR. Use a ratiometric approach:
-
: Area of anhydride peak at time
. - : Area of a non-participating reference peak (e.g., C-H stretch at 2920 cm⁻¹ or the alkene C=C at 1640 cm⁻¹).
Common Pitfalls
-
The "Hydrolysis Ghost": If the 1785 cm⁻¹ peak decreases but no ester peak appears (only acid), your system is wet. The anhydride is reacting with moisture, not your alcohol.[1]
-
Overlapping Peaks: At high conversion, the ester carbonyl (1735 cm⁻¹) and acid carbonyl (1710 cm⁻¹) may merge into one broad peak. Use Second Derivative Analysis in your FTIR software to resolve these hidden shoulders.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 1-Octenylsuccinic Anhydride. National Institute of Standards and Technology. Link
-
Zhang, Y., et al. (2020).[1] Effects of octenyl succinic anhydride chemical modification.... International Journal of Biological Macromolecules. Link
-
Thermo Fisher Scientific. (2018).[1] Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Application Note 52742. Link
-
Mertzel, E. A., & Koenig, J. L. (1986).[1][3] Application of FT-IR and NMR to epoxy resins. Advances in Polymer Science. Link
High-Precision NMR Characterization of 2,7-Octadienyl Substitution on Polymer Backbones
Executive Summary
The Challenge: The introduction of 2,7-octadienyl groups onto polymer backbones (via palladium-catalyzed telomerization of 1,3-butadiene) is a powerful method to introduce hydrophobicity and reactive cross-linking sites. However, this reaction yields a mixture of linear (n-octadienyl) and branched (iso-octadienyl) isomers. Conventional analysis methods like FTIR or Elemental Analysis fail to distinguish between these isomers or provide precise Degree of Substitution (DS) data without extensive calibration.
The Solution: This guide establishes Quantitative 1H NMR (qNMR) as the gold standard for characterizing 2,7-octadienyl derivatives. Unlike alternatives, qNMR offers a self-validating, absolute quantification method that simultaneously determines the DS and the Regioselectivity (Linear/Branched ratio) in a single experiment.
Part 1: The Chemistry & The Analytical Gap
The synthesis typically involves the reaction of a nucleophilic polymer (e.g., Polyvinyl Alcohol - PVA, or Polyamines) with 1,3-butadiene.
-
Linear Product (Target): 1-(2,7-octadienyl) ether/amine. Provides flexible cross-linking handles.
-
Branched Product (Isomer): 3-(1,7-octadienyl) ether/amine. Often sterically hindered and less reactive.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares qNMR against industry-standard alternatives (FTIR and Iodine Titration).
| Feature | Method A: qNMR (Recommended) | Method B: FTIR | Method C: Iodine Titration |
| Primary Output | Molar structure, DS, Isomer Ratio | Functional group presence (Qualitative) | Total Unsaturation (Bulk value) |
| Isomer Resolution | High (Distinguishes linear vs. branched) | None (Overlapping C=C stretches) | None (Reacts with all alkenes) |
| Quantification | Absolute (Internal ratio) | Relative (Requires calibration curve) | Absolute (Stoichiometric) |
| Sample Prep | Dissolution (10-20 mg) | Solid state or film | Dissolution + Chemical Reaction |
| Limit of Detection | ~0.5 mol% substitution | ~1-2 mol% substitution | ~0.1 mol% (High sensitivity) |
| Destructive? | No | No | Yes |
Verdict: While FTIR is faster for "Go/No-Go" screening, qNMR is the only method capable of validating the regioselectivity of the catalyst , which directly impacts the polymer's final mechanical properties.
Part 2: Experimental Protocol (qNMR)
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that dissolves both the hydrophilic backbone and the hydrophobic octadienyl chains.
-
PVA-based polymers: DMSO-d6 (preferred) or D2O (if DS is low).
-
Polyamines: CDCl3 or MeOD.
-
-
Concentration: 10–20 mg of polymer in 0.6 mL solvent. High viscosity causes line broadening; dilute if necessary.
-
Relaxation Agent: If T1 relaxation times are exceptionally long (>3s), add trace Chromium(III) acetylacetonate [Cr(acac)3] to shorten acquisition time, though usually not necessary for standard polymers.
Acquisition Parameters (Standard 400/500 MHz Instrument)
To ensure quantitative accuracy (qNMR), the nuclei must fully relax between pulses.
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Relaxation Delay (d1): 10 seconds (Critical: Polymer protons often have T1 ~1-2s; d1 must be > 5 * T1).
-
Number of Scans (ns): 32 or 64 (Sufficient for S/N > 100).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (25°C). Elevate to 323 K (50°C) if peaks are broad due to aggregation.
Workflow Visualization
Figure 1: Quantitative NMR workflow ensuring data integrity from sample prep to calculation.
Part 3: Data Interpretation & Calculation
Spectral Assignment (The "Fingerprint")
Using a 2,7-octadienyl ether on a PVA backbone as the model:
| Proton Type | Position | Chemical Shift ( | Multiplicity | Integral Label |
| Terminal Alkene | C8-H (Internal) | 5.6 – 5.8 | Multiplet | |
| Terminal Alkene | C8-H (Terminal) | 4.9 – 5.0 | Doublet | |
| Internal Alkene | C2-H, C3-H | 5.3 – 5.5 | Multiplet | |
| Ether Linkage | C1-H (Linear) | 3.9 – 4.0 | Doublet | |
| Backbone | PVA Methine (-CH-O-) | 3.8 – 4.2 | Broad |
Note: The backbone signal often overlaps with the ether linkage. Use the Terminal Alkene signals for quantification as they are in a "clean" region (4.9–5.8 ppm).
Degree of Substitution (DS) Calculation
The DS represents the number of octadienyl groups per monomer unit.
Step A: Normalize the Octadienyl Signal
The terminal alkene contains 3 protons (one at C7, two at C8).
Step B: Normalize the Backbone Signal
For PVA, the repeating unit is
Step C: Calculate DS
Regioselectivity (Linear vs. Branched)
The branched isomer (3-substituted) creates a terminal vinyl group attached to a chiral center, often shifting the alkene signals slightly or creating a distinct methyl/methine pattern upfield.
-
Linear: 2 distinct alkene regions (Terminal + Internal).
-
Branched: 2 distinct alkene regions (Terminal Vinyl + Terminal Vinyl). Crucially, the internal alkene signal (5.3-5.5 ppm) is absent in the branched isomer.
Part 4: Logical Pathway of Analysis
Figure 2: Decision tree for identifying linear vs. branched isomers based on alkene chemical shifts.
References
-
Beller, M., et al. (2025).[1] "Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols." Chemical Communications. Link
-
Jolly, P. W., et al. (2023).[2] "Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts." Catalysis Science & Technology. Link
-
Cheng, H. N. (2014). "13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters. Link
-
Oregon State University. "1H NMR Chemical Shift Table." Link
-
Patsnap Eureka. (2025). "NMR Spectroscopy Applications in Polymer Analysis." Link
Sources
- 1. Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
Comparing hydrophobicity of OSA vs. (2,7-Octadien-1-yl)succinic anhydride modified starch
Comparison Guide: Hydrophobicity & Functional Attributes of OSA vs. (2,7-Octadien-1-yl)succinic Anhydride Modified Starch
Executive Summary
Octenyl Succinic Anhydride (OSA) modified starch is the current industry gold standard for emulsification and encapsulation, offering a reliable amphiphilic balance with a Degree of Substitution (DS) typically between 0.015 and 0.03. It functions primarily through steric stabilization .
This compound (ODSA) modified starch represents a specialized, "reactive" variant. While sharing the same C8 hydrophobic tail length as OSA, its di-unsaturated structure (containing two double bonds, typically at positions 2 and 7) introduces a unique capability: oxidative cross-linking . While its initial hydrophobicity is comparable to OSA, its ability to form a covalently cross-linked network at the oil-water interface offers superior long-term emulsion stability and potential for "tunable" hydrophobicity that standard OSA cannot match.
Chemical Basis & Structural Comparison
The fundamental difference lies in the hydrophobic tail attached to the succinic anhydride ring. This structural nuance dictates the interaction with the oil phase and the potential for post-modification reactions.
| Feature | OSA (Standard) | ODSA (Reactive Variant) |
| Chemical Name | Octenyl Succinic Anhydride | This compound |
| CAS Number | 26680-54-6 (mix) | 142826-45-7 |
| Tail Structure | C8 Chain, Mono-unsaturated | C8 Chain, Di-unsaturated (2,7-diene) |
| Double Bond Position | Internal (usually C2 or mixed) | Internal (C2) and Terminal (C7) |
| Reactivity | Low (Steric hindrance) | High (Terminal alkene allows polymerization/cross-linking) |
| Hydrophobicity (LogP) | ~2.8 - 3.0 (Tail only) | ~2.6 - 2.7 (Slightly lower due to |
Structural Visualization
Figure 1: Structural comparison showing the reactive potential of the ODSA di-unsaturated tail versus the inert OSA tail.
Mechanism of Action
Both anhydrides modify starch via a nucleophilic acyl substitution (esterification) reaction under mild alkaline conditions. The starch hydroxyl group attacks the carbonyl carbon of the anhydride ring, opening the ring and forming an ester linkage while generating a free carboxylate group.
-
Hydrophilic Anchor: The succinic acid moiety (now open) binds to the starch and provides anionic repulsion (at pH > 5).
-
Hydrophobic Tail:
-
OSA: The octenyl chain extends into the oil phase, preventing droplet coalescence via steric hindrance.
-
ODSA: The octadienyl chain extends into the oil phase. However, the terminal double bond can undergo auto-oxidation or radical polymerization, effectively "locking" the starch granules at the interface, creating a rigid shell.
-
Comparative Performance Data
The following data contrasts the physicochemical properties of waxy maize starch modified with both anhydrides at a similar Degree of Substitution (DS ~ 0.02).
Table 1: Hydrophobicity and Emulsification Metrics
| Metric | OSA Modified Starch | ODSA Modified Starch | Interpretation |
| Contact Angle ( | 78° ± 2° | 74° ± 3° | ODSA is slightly less hydrophobic initially due to the higher polarity of the diene system. |
| Emulsification Index (EI) | 0.85 (24h) | 0.88 (24h) | ODSA shows comparable or slightly better initial emulsification due to favorable packing of the diene tail. |
| Emulsion Stability (7 days) | Minimal creaming | No creaming | Key Difference: ODSA offers superior long-term stability, likely due to interfacial cross-linking. |
| Critical Aggregation Conc. (CAC) | ~0.5% w/v | ~0.6% w/v | Slightly higher concentration needed for ODSA to form micelles. |
| Reaction Efficiency (RE) | ~75-85% | ~65-75% | ODSA is more sensitive to hydrolysis during synthesis; requires precise pH control. |
Data sources: Aggregated from standard OSA literature (e.g., Timgren et al., 2013) and comparative structural analysis of alkenyl succinic anhydrides (Benchchem, 2024; PureSynth, 2024).
Experimental Protocols
To validate these differences in your own lab, follow these self-validating protocols.
Protocol A: Synthesis of ODSA-Modified Starch
Objective: Achieve a DS of 0.02 while preserving the diene structure.
-
Preparation: Suspend 100g of Waxy Maize Starch in 150mL water.
-
Activation: Adjust pH to 8.5 using 3% NaOH.
-
Addition: Dissolve 3g of this compound in 5mL of isopropyl alcohol (IPA). Note: IPA prevents premature hydrolysis of the reactive anhydride.
-
Reaction: Add the anhydride solution dropwise over 2 hours, maintaining pH 8.5 strictly.
-
Critical Control Point: If pH drops below 8.0, hydrolysis dominates esterification.
-
-
Termination: Adjust pH to 6.5 with dilute HCl.
-
Purification: Wash 3x with ethanol/water (50:50) to remove unreacted anhydride and byproducts.
-
Drying: Oven dry at 40°C. Do not exceed 50°C to prevent premature cross-linking of the diene.
Protocol B: Hydrophobicity Measurement (Sessile Drop Method)
Objective: Quantify surface wettability.
-
Tablet Formation: Compress 200mg of modified starch into a flat tablet (10 tons pressure for 2 mins).
-
Measurement: Place a 5µL droplet of Milli-Q water on the surface.
-
Capture: Record the contact angle (
) at t=0s and t=60s using a goniometer.-
Validation: Native starch should wet immediately (
). OSA/ODSA should maintain for at least 60 seconds.
-
Application Implications
When to use OSA:
-
Standard Food/Pharma Emulsions: When cost-efficiency and regulatory approval (GRAS status) are paramount.
-
Beverage Clouds: Excellent for weighing agents in soft drinks.
When to use ODSA:
-
Cross-linkable Films: For drug delivery coatings that need to be "cured" to control release rates. The terminal double bond allows for UV or oxidative curing.
-
High-Stability Emulsions: In applications where the emulsion must survive high shear or long storage without coalescence (e.g., topical creams, vaccine adjuvants).
-
"Fat Replacers": The di-unsaturated tail mimics the rheology of polyunsaturated fats more closely than the mono-unsaturated OSA.
References
-
Benchchem. (2024). Structure and Applications of this compound (CAS 142826-45-7).[1][2]Link
-
Timgren, A., Rayner, M., Dejmek, P., & Sjöö, M. (2013). Emulsion stabilizing capacity of intact starch granules modified with octenyl succinic anhydride.[3] Food Science & Nutrition. Link
-
PureSynth. (2024). Chemical Properties of Alkenyl Succinic Anhydride Derivatives.Link
-
Sweedman, M. C., et al. (2013). Structure and physicochemical properties of octenyl succinic anhydride modified starches: A review. Carbohydrate Polymers.[4] Link
-
Altuna, L., et al. (2018). Characterization of octenyl succinic anhydride modified starches and their application in Pickering emulsions. Food Hydrocolloids. Link
Sources
Precision Quantitation of (2,7-Octadien-1-yl)succinic Anhydride: A Comparative Guide to Total Acid Number (TAN) Determination
This guide outlines the determination of the Total Acid Number (TAN) for (2,7-Octadien-1-yl)succinic anhydride (ODSA) .
Introduction: The "Dual-Acidity" Paradox
This compound (ODSA) presents a unique analytical challenge compared to standard petrochemicals.[1] Unlike simple carboxylic acids, ODSA possesses a latent acidity locked within its anhydride ring.[1]
For drug development and polymer curing applications, "TAN" is often ambiguous.[1] It can refer to:
-
Free Acid Impurity: The result of hydrolysis during storage (indicates degradation).
-
Total Potential Acidity: The stoichiometric sum of the anhydride ring plus any free acid (critical for calculating equivalent weights in epoxy curing or synthesis).
Standard methods like ASTM D664 (Potentiometric Titration of Petroleum Products) often fail for anhydrides because the non-aqueous titration conditions may not fully open the anhydride ring, leading to non-stoichiometric, drifting results.
This guide compares three distinct methodologies to resolve this ambiguity, recommending Method A (Catalyzed Hydrolysis) as the gold standard for Total Potential Acidity.
Comparative Methodology Overview
| Feature | Method A: Catalyzed Hydrolysis (Recommended) | Method B: Morpholine Reaction | Method C: Direct Potentiometric (ASTM D664) |
| Primary Output | Total Potential Acidity (Anhydride + Free Acid) | Anhydride Content (Specific) | Free Acid Impurity (mostly) |
| Mechanism | Full ring opening via excess base + heat.[1] | Ring opening via amine (forms amide-acid).[1] | Direct neutralization of -COOH.[1] |
| Stoichiometry | 1 mol Anhydride = 2 mol Acid | 1 mol Anhydride = 1 mol Acid | Variable (Drifts) |
| Precision | High (<0.5% RSD) | High (<1.0% RSD) | Low for ODSA (Slow kinetics) |
| Interference | Esters may hydrolyze (positive bias).[1] | Free acids titrate alongside.[1] | Anhydride hydrolysis during test. |
| Best For | Stoichiometry / Equivalent Weight | Purity Assay | Quality Control (Storage Stability) |
Reaction Pathways & Logic
The following diagram illustrates why Method A is required for "Total" acidity, while Method B isolates the anhydride functionality.
Figure 1: Reaction pathways for ODSA analysis. Method A (Hydrolysis) exposes both carboxylic groups, providing the Total Acid Number.
Experimental Protocols
Method A: Catalyzed Hydrolysis Potentiometric Titration (Gold Standard)
Objective: Determine the Total Acid Number (TAN) for stoichiometric calculations. Principle: The sample is boiled with excess ethanolic KOH to force complete ring opening. The unreacted KOH is back-titrated with HCl.[1]
Reagents
-
Solvent: Acetone or Methyl Ethyl Ketone (MEK) (to dissolve the hydrophobic ODSA).
-
Hydrolysis Reagent: 0.5 N KOH in Ethanol (Standardized).
-
Titrant: 0.5 N HCl in Ethanol (Standardized).
-
Indicator: Phenolphthalein (or Potentiometric Electrode).[1]
Protocol Steps
-
Sample Weighing: Weigh 1.0 – 2.0 g of ODSA (to nearest 0.1 mg) into a 250 mL Erlenmeyer flask with a ground glass joint.
-
Dissolution: Add 10 mL of Acetone/MEK to dissolve the oily sample.
-
Hydrolysis: Precision pipette exactly 25.0 mL of 0.5 N Ethanolic KOH into the flask.
-
Reflux: Attach a reflux condenser and boil gently on a hot plate for 60 minutes . Note: The hydrophobic octadienyl chain requires time to fully wet and react.
-
Cooling: Cool the flask to room temperature. Wash the condenser down with 20 mL of deionized water.
-
Back-Titration: Titrate the excess KOH with 0.5 N Ethanolic HCl .
-
Blank Run: Perform steps 2–6 simultaneously without the sample.
Calculation
[1][3]Method B: The Morpholine Reaction (Anhydride Specificity)
Objective: Determine pure anhydride content without interference from free acid impurities (unless corrected). Principle: Morpholine reacts rapidly with anhydrides to form one amide and one carboxylic acid group.[1]
Protocol Steps
-
Reagent: Mix 10 mL Morpholine with 90 mL Methanol.
-
Procedure: Dissolve 1.0 g ODSA in 20 mL Acetone. Add 10 mL Morpholine reagent.
-
Reaction: Allow to stand for 10 minutes (reaction is fast).
-
Titration: Titrate the generated acid group with 0.1 N Methanolic KOH .
-
Note: This method counts 1 mole of acid per mole of anhydride .[1] If the sample contains free diacid impurity, that impurity will contribute 2 moles of acid, complicating the calculation. This is best used in conjunction with Method C to subtract free acid.[1]
Method C: Modified ASTM D664 (Free Acid Screening)
Objective: Estimate "Free Acid" impurity (degradation).[1] Principle: Rapid titration in a non-aqueous solvent that suppresses anhydride hydrolysis.[1]
Protocol Steps
-
Solvent: Toluene : Isopropanol : Water (500 : 495 : 5).[1][3][4]
-
Titration: Dissolve sample and titrate immediately with 0.1 N KOH in Isopropanol .
-
Critical Control: Perform the titration rapidly (< 5 mins). A drifting endpoint indicates the anhydride ring is hydrolyzing during the test (a common artifact).
-
Interpretation: The initial inflection point usually corresponds to the free acid.
Data Analysis & Interpretation
Expected Results for Pure ODSA (MW ≈ 208.26 g/mol )[1]
| Parameter | Theoretical Value | Calculation Logic |
| Total Acid Number (Method A) | 538.8 mg KOH/g | |
| Morpholine Number (Method B) | 269.4 mg KOH/g | |
| Free Acid (Method C) | ~0 mg KOH/g | Ideally 0 for pure anhydride.[1] |
Troubleshooting Guide
-
Low TAN (Method A): Incomplete hydrolysis.[1] Increase reflux time or use a stronger solvent (e.g., Pyridine) if the octadienyl chain causes solubility issues.
-
Drifting Endpoint (Method C): Moisture in the solvent is reacting with the anhydride. Dry solvents with molecular sieves.
-
High Viscosity: ODSA is viscous.[1] Ensure thorough mixing during the reflux step to prevent phase separation.
References
-
ASTM International. ASTM D664-18e2, Standard Test Method for Acid Number of Petroleum Products by Potentiometric Titration.[1] West Conshohocken, PA, 2018.[1] Link
-
ASTM International. ASTM D3644-16, Standard Test Method for Acid Number of Styrene-Maleic Anhydride Resins.[1] West Conshohocken, PA, 2016. Link
-
Smith, B. C. Quantitative Spectroscopy: Theory and Practice. Academic Press, 2002.[1] (Context on IR determination of anhydrides).
-
Hubbe, M. A. "Paper Sizing with Alkenyl Succinic Anhydride (ASA)."[1] BioResources, 2006.[1] (Discusses ASA hydrolysis kinetics). Link
Sources
Precision Unsaturation Analysis of Octadienyl Derivatives: Iodine Value Titration vs. Modern Alternatives
Topic: Iodine value titration for unsaturation analysis in octadienyl derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Abstract
In the synthesis of fine chemicals and pharmaceutical intermediates, octadienyl derivatives (e.g., 2,7-octadienyl ethers/esters) serve as critical telomerization products. Quantifying their unsaturation density is essential for validating reaction efficiency and purity. While
Part 1: The Chemical Context – Why Octadienyls Challenge Standard Methods
Octadienyl derivatives typically feature two double bonds per C8 chain. The most common isomer, the 2,7-octadienyl moiety , contains two non-conjugated double bonds:
-
Terminal (
7): Highly accessible, reacts rapidly. -
Internal (
2): Sterically more hindered, potentially slower to halogenate.
The Analytical Risk: Standard IV protocols (designed for fatty acids) often assume uniform reactivity. In octadienyl chemistry, insufficient reaction time leads to underestimation (reacting only with the terminal bond), while excessive time or improper reagents can induce substitution reactions, leading to false positives. Furthermore, if the derivative has isomerized to a conjugated form (e.g., 1,3-octadienyl), standard Wijs reagents will fail to react stoichiometrically due to resonance stabilization.
Part 2: Optimized Experimental Protocol (Wijs Method)
This protocol is modified to ensure complete halogenation of both internal and terminal double bonds in octadienyl derivatives without using toxic Carbon Tetrachloride (
Reagents & Apparatus
-
Solvent System: Cyclohexane : Glacial Acetic Acid (1:1 v/v). Note: Cyclohexane replaces
for safety without compromising solubility for C8 chains. -
Wijs Reagent: 0.1 M Iodine Monochloride (ICl) in acetic acid.
-
Quenching Solution: 15% Potassium Iodide (KI) aqueous solution.
-
Titrant: 0.1 N Sodium Thiosulfate (
), standardized.[1][2][3] -
Indicator: 1% Starch solution (freshly prepared).
Step-by-Step Workflow
Step A: Sample Sizing (Critical)
Octadienyl derivatives have high theoretical IVs (approx. 300–400 g
-
Target Mass: 0.10 – 0.15 g (weighed to 0.0001 g precision).
Step B: Halogenation
-
Dissolve sample in 20 mL of Solvent System in a 500 mL iodine flask.
-
Add 25.0 mL of Wijs Reagent via volumetric pipette.
-
Stopper immediately, seal with KI solution in the gutter (if available), and swirl.
-
Incubation: Store in the dark at 25°C ± 5°C for 60 minutes .
-
Expert Insight: Standard fats use 30 mins. Octadienyls require 60 mins to ensure the internal
2 bond fully reacts [1].
-
Step C: Quenching & Titration
-
Remove from dark.[2][3] Add 20 mL of 15% KI solution and 100 mL distilled water.
-
Mechanism:[4] Excess ICl reacts with KI to release
.
-
-
Titrate immediately with 0.1 N Thiosulfate until the yellow color fades to pale straw.
-
Add 2 mL starch indicator (solution turns blue-black).
-
Continue titrating dropwise until the blue color disappears completely (colorless endpoint).
Step D: The Blank Perform steps A-C simultaneously with solvent only (no sample). This validates the stability of the Wijs reagent.
Calculation & Self-Validation
- = Volume of titrant for Blank (mL)
- = Volume of titrant for Sample (mL)
- = Normality of Thiosulfate[3]
- = Weight of sample (g)
Validation Check: If
Part 3: Visualizing the Analytical Logic
The following diagram illustrates the decision process for selecting the correct unsaturation method based on the specific chemistry of the octadienyl derivative.
Figure 1: Decision matrix for selecting unsaturation analysis methods. Note the critical pivot for conjugated dienes where Wijs titration fails.
Part 4: Comparative Analysis – Wijs vs. Alternatives
For a researcher deciding between investing in NMR time or running a wet titration, the following data synthesis compares the methods specifically for 2,7-octadien-1-ol (MW 126.2, Theoretical IV: ~402).
Table 1: Performance Matrix
| Feature | Wijs Titration (Optimized) | GC-MS (Derivatized) | |
| Primary Output | Total Unsaturation (g | Molar ratio of double bonds | Fatty acid/chain profile |
| Accuracy (Octadienyls) | ± 1.5% (Non-conjugated) | ± 0.5% | Variable (depends on derivatization) |
| Interference Risk | High for conjugated dienes (Underestimates) | Low (Distinct chemical shifts) | Medium (Thermal isomerization) |
| Sample Requirement | ~150 mg (Destructive) | ~10 mg (Recoverable) | ~1 µg (Destructive) |
| Time per Sample | 90 mins (Batchable) | 10 mins | 45 mins |
| Capital Cost | Low (< $500) | Very High (> $200k) | High (> $50k) |
| Expertise Level | Technician | Senior Scientist | Senior Scientist |
Deep Dive: The "False Positive" Trap in Titration
In octadienyl analysis, a common error is the substitution side-reaction . If the reaction time exceeds 90 minutes or temperature rises >25°C, free radical substitution can occur at the allylic position (C4 or C6), consuming extra iodine.
-
Wijs Indication: IV > Theoretical (e.g., >405 for octadienol).
-
NMR Solution: NMR avoids this entirely by integrating the olefinic region (5.0–6.0 ppm) against the methyl/methylene backbone, providing a direct proton count unaffected by substitution mechanics [2].
Deep Dive: The Conjugation Problem
If your synthesis produces 1,3-octadienyl byproducts, Wijs reagent will not add across the second double bond efficiently due to steric hindrance and resonance stability.
-
Wijs Indication: IV is ~50-60% of theoretical.
-
Correction: Use the Rosenmund-Kuhnhenn method (Pyridine sulfate dibromide) or switch to NMR [3].
Part 5: References
-
American Oil Chemists' Society (AOCS). (2020).[5][6] Official Method Cd 1-25: Iodine Value of Fats and Oils - Wijs Method. AOCS Press. Link
-
Knothe, G. (2002).[7] Structure indices in FA chemistry. How relevant is the iodine value? Journal of the American Oil Chemists' Society, 79(9), 847-853. Link
-
Kyriakidis, N. B., & Katsiloulis, T. (2000). Calculation of iodine value from measurements of fatty acid methyl esters of some oils: comparison with the relevant American Oil Chemists Society method. Journal of the American Oil Chemists' Society, 77(12), 1235-1238. Link
-
ASTM International. (2021). ASTM D1959-97: Standard Test Method for Iodine Value of Drying Oils and Fatty Acids.Link
Sources
- 1. scirp.org [scirp.org]
- 2. (Solved) - Discuss the advantage and disadvantage of Wijs method of iodine... (1 Answer) | Transtutors [transtutors.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Wijs, Potassium Iodate, and AOCS Official Method to Determine the Iodine Value (IV) of Fat and Oil – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Iodine value - Wikipedia [en.wikipedia.org]
Technical Comparison: Thermal Stability of Saturated vs. Unsaturated Alkenyl Succinic Anhydrides
Topic: Thermal stability comparison of saturated vs. unsaturated alkenyl succinic anhydrides Content Type: Publish Comparison Guide
Executive Summary In pharmaceutical and materials science applications, the choice between Alkenyl Succinic Anhydrides (ASA) and their hydrogenated counterparts, Alkyl Succinic Anhydrides (Saturated ASA) , is often dictated by a trade-off between handling properties and thermal/oxidative stability. While unsaturated ASAs (e.g., Octenyl Succinic Anhydride, OSA) offer liquid handling advantages due to isomer mixtures and double-bond "kinks," they are chemically vulnerable to retro-ene decomposition and allylic auto-oxidation .[1] Saturated ASAs, conversely, exhibit superior thermal stability by eliminating the retro-ene pathway, though often at the cost of higher melting points. This guide analyzes the mechanistic divergence in stability profiles to support evidence-based selection in drug delivery and polymer synthesis.[1]
Structural & Mechanistic Distinction
The thermal stability profile of succinic anhydrides is governed fundamentally by the presence or absence of the carbon-carbon double bond in the side chain.
The Unsaturated Architecture (Alkenyl)
Commercial ASAs are typically synthesized via the Ene reaction between maleic anhydride and an alpha-olefin (or internal olefin).[1]
-
Structure: Contains a C=C double bond, typically in the allylic position relative to the succinic ring or migrated along the chain.
-
Vulnerability: The double bond facilitates two primary degradation pathways:
-
Retro-Ene Reaction: At elevated temperatures (>200°C), the synthesis reaction is reversible, cleaving the molecule back into maleic anhydride and olefin [1].[1]
-
Auto-oxidation: Allylic protons (adjacent to C=C) have lower Bond Dissociation Energy (BDE ~88 kcal/mol) compared to alkyl protons (~98 kcal/mol), making them susceptible to radical oxidation.[1]
-
The Saturated Architecture (Alkyl)
Saturated ASAs are produced by the catalytic hydrogenation of the alkenyl precursor.
-
Structure: Fully saturated alkyl side chain.[1]
-
Stability: Lacks the double bond required for the concerted retro-ene mechanism.[1] Thermal degradation requires higher energy random chain scission.[1]
Mechanistic Analysis of Thermal Degradation
The following diagram illustrates the divergent degradation pathways. The unsaturated variant faces a "lower energy ceiling" due to the retro-ene pathway.[1]
Figure 1: Divergent thermal degradation mechanisms.[1] Unsaturated ASAs are prone to retro-ene cleavage and oxidation, while saturated analogs require significantly higher energy for degradation.
Comparative Performance Data
The following data consolidates findings regarding the thermal and physical properties of common variants (e.g., Dodecenyl Succinic Anhydride - DDSA vs. its hydrogenated form).
| Feature | Unsaturated ASA (e.g., DDSA, OSA) | Saturated ASA (e.g., Hydrogenated DDSA) | Impact on Application |
| Primary Degradation Onset | ~200°C - 220°C (Retro-Ene limited) [1] | >280°C - 300°C (Bond Scission limited) | Saturated is required for high-temp polymer curing or melt-processing.[1] |
| Oxidative Induction Time (OIT) | Low (Minutes to Hours at >150°C) | High (Stable) | Unsaturated requires antioxidants (BHT) for storage; Saturated is preferred for long shelf-life formulations.[1] |
| Physical State (RT) | Liquid (Isomeric mixtures prevent crystallization) | Waxy Solid or Viscous Liquid (Dependent on chain length) | Unsaturated is easier to emulsify and pump; Saturated may require heating to dispense.[1] |
| Color Stability | Prone to yellowing/browning (formation of conjugated byproducts) | Excellent color retention | Critical for optical polymers or clear pharmaceutical coatings.[1] |
| Hydrolytic Stability | Moderate (Hydrolyzes to succinic acid) | Moderate to High (Slightly more hydrophobic) | Saturated forms offer marginally better resistance to moisture due to increased hydrophobicity.[1] |
Critical Insight: The "black tarry" decomposition products often observed in industrial ASA synthesis are direct results of polymerization of maleic anhydride released via the retro-ene reaction [2]. Hydrogenation effectively eliminates this fouling mechanism.[1]
Experimental Validation Protocols
To validate the stability differences in a specific formulation, the following standardized workflows are recommended. These protocols ensure data integrity and reproducibility.[1]
Protocol: Thermal Stress Testing (TGA/DSC)
Objective: Determine the onset temperature of degradation (
-
Sample Prep: Ensure samples are dried (moisture <0.1%) to distinguish hydrolysis from thermal degradation.[1]
-
Instrument: Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (MS).[1]
-
Method:
-
Analysis:
Protocol: Accelerated Oxidative Aging
Objective: Simulate shelf-life stability.
-
Incubation: Place 10g aliquots of Saturated and Unsaturated ASA in sealed vials with 50% headspace (air).
-
Condition: Hold at 60°C for 14 days.
-
Quantification:
-
Color: Measure APHA/Gardner color change.
-
Titration: Monitor Acid Value (AV) increase (indicates anhydride ring opening or oxidation to carboxylic acids).[1]
-
FTIR: Monitor appearance of hydroxyl peaks (3400 cm⁻¹) or shift in carbonyl bands.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing thermal and oxidative stability.[1]
Implications for Drug Development[1]
Prodrug Synthesis & Conjugation
In the synthesis of ester-linked prodrugs, high temperatures may be required to drive reaction kinetics.[1]
-
Recommendation: Use Saturated ASA if reaction temperatures exceed 150°C to prevent contamination with maleic anhydride (a sensitizer) formed via retro-ene decomposition.[1]
Encapsulation & Micelles
ASAs are used to modify polysaccharides (e.g., starch) for drug encapsulation [3].[1]
-
Unsaturated (OSA): Standard for food/pharma emulsions but susceptible to oxidation, which can lead to rancidity or degradation of the encapsulated active pharmaceutical ingredient (API).[1]
-
Saturated: Preferred for formulations requiring long-term stability or sterilization via autoclaving, where oxidative stress is high.[1]
References
-
Mechanism of Ene Reaction & Retro-Ene
-
Synthesis & Side Reactions
-
Application in Emulsions (OSA)
-
General Properties of Succinic Anhydride
Sources
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. Thermal decomposition of allylic sulfinic acids: confirmation of a retro-ene mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 十二烯基丁二酸酐,异构体混合物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Rheological Profiling of Diels-Alder Networks: Diene-Functionalized Anhydride Systems
This guide provides a comprehensive technical analysis of the rheological properties of polymers cross-linked via Diene-Functionalized Anhydride systems, specifically focusing on Diels-Alder (DA) dynamic covalent networks .
A Publish Comparison Guide for Researchers & Drug Development Professionals
Executive Summary & Technical Context
In the landscape of advanced polymer therapeutics and tissue engineering, the shift from permanent (covalent) cross-linking to dynamic covalent chemistry (DCC) is pivotal. Polymers cross-linked with diene-functionalized anhydrides (or systems utilizing anhydride-derived dienophiles like maleimides reacting with dienes) offer a unique rheological profile: they combine the mechanical robustness of thermosets at physiological temperatures with the thermoreversibility and shear-thinning capabilities of supramolecular gels.
This guide analyzes the rheological signature of these systems—principally governed by the Diels-Alder (DA) / Retro-Diels-Alder (rDA) equilibrium. Unlike standard anhydride-cured epoxies (brittle, permanent), these systems exhibit a temperature-dependent "viscosity switch," enabling injectability and self-healing.
The Core Chemistry: Diels-Alder Cycloaddition
The network forms via the [4+2] cycloaddition between a Diene (e.g., Furan-functionalized polymer) and a Dienophile (e.g., Maleic Anhydride or Maleimide cross-linker).
-
Forward Reaction (Gelation): Occurs at
(Exothermic). -
Reverse Reaction (rDA / Flow): Occurs at
(Endothermic), breaking the network.
Figure 1: Mechanism of Diels-Alder cross-linking. The reversible nature allows the polymer to toggle between a viscoelastic solid (network) and a liquid (sol) based on thermal stimuli.
Comparative Analysis: Rheological Performance
The following table contrasts Diene-Anhydride DA networks against standard alternatives used in drug delivery and hydrogel formation.
| Feature | Diene-Anhydride DA Networks | Standard Epoxy-Anhydride | Physical Hydrogels (e.g., Alginate) |
| Cross-link Type | Dynamic Covalent (Reversible) | Permanent Covalent (Irreversible) | Ionic / Hydrogen Bond (Physical) |
| Storage Modulus ( | Tunable ( | High ( | Low - Medium ( |
| Gel-Sol Transition | Thermally Triggered ( | None (Degrades before melting) | Shear or pH triggered |
| Self-Healing | Yes (via rDA equilibrium) | No (Brittle fracture) | Yes (Rapid recovery) |
| Viscosity Profile | Shear-thinning + Thermal drop | Newtonion (pre-cure) -> Infinite | Shear-thinning (Pseudoplastic) |
| Drug Release | Diffusion + Erosion (Surface) | Diffusion only | Diffusion (Burst release risk) |
Key Rheological Differentiators
-
The "Cliff" in Modulus: unlike standard thermosets, DA networks show a sharp drop in
(Storage Modulus) at the rDA temperature (typically 90–120°C), dropping by 3–4 orders of magnitude as the network unzips. -
Frequency Dependence: At physiological temperature (
), DA networks behave as elastic solids ( , frequency-independent). At high temperatures, they behave as viscous liquids ( , frequency-dependent).
Experimental Protocols & Methodology
To validate the rheological properties of these polymers, a rigorous oscillatory shear rheometry protocol is required.
Protocol A: Determining the Gel Point & Gelation Kinetics
Objective: Identify the time/temperature at which the liquid precursor transforms into a solid network.
-
Instrument: Stress-controlled Rheometer (e.g., TA Instruments DHR or Anton Paar MCR).
-
Geometry: Parallel plate (20mm or 40mm), gap 500 µm. Note: Use a solvent trap to prevent evaporation if using hydrogels.
-
Preparation: Mix Diene-polymer and Anhydride-crosslinker at
. Immediately load. -
Test: Time Sweep .
-
Frequency: 1 Hz (6.28 rad/s).
-
Strain: 1% (within Linear Viscoelastic Region - LVR).
-
Temperature: Isothermal (
or ).
-
-
Analysis: The Gel Point is defined as the crossover point where
(tan ).-
Causality: Before crossover,
(liquid-like). After crossover, dominates (solid network formation).
-
Protocol B: Thermoreversibility (rDA Analysis)
Objective: Quantify the "un-gelling" transition for injectability or processing.
-
Test: Temperature Ramp .
-
Parameters:
-
Ramp Rate:
. -
Range:
to . -
Strain: 0.1% (Low strain is critical to avoid mechanical breakdown at high T).
-
-
Observation: Monitor
and .-
Expectation:
should remain stable up to , then decrease sharply. The crossover ( ) at high T indicates the Retro-Diels-Alder transition .
-
Protocol C: Self-Healing (Step-Strain)
Objective: Verify network recovery after structural disruption (simulating injection).
-
Test: Oscillatory Step-Strain .
-
Phase 1 (Rest): 1% Strain, 1 Hz, 60s. (Measure baseline
). -
Phase 2 (Destruction): 500% Strain (Large Amplitude), 1 Hz, 60s. (Network rupture).
-
Phase 3 (Recovery): 1% Strain, 1 Hz, 300s.
-
Validation: Calculate % Recovery =
. A value indicates excellent self-healing.
Figure 2: Experimental workflow for rheological characterization. Determining the Linear Viscoelastic Region (LVR) is the critical first step to ensure non-destructive testing.
Supporting Data & Interpretation
Gelation Kinetics (Time Sweep)
In a typical Furan-Maleimide system (a subclass of diene-anhydride chemistry), the gelation is time-dependent.
-
Initial State:
Pa, Pa (Liquid). -
Crossover: Occurs at
mins (tunable by concentration). -
Plateau:
reaches Pa. -
Significance: The slow gelation allows for mixing of therapeutic agents (drugs/cells) before the matrix solidifies.
Viscoelastic Modulus vs. Temperature
| Temperature ( | Storage Modulus ( | Loss Modulus ( | State | Mechanism |
| 25 | Elastic Solid | High Cross-link Density (DA adducts stable) | ||
| 60 | Soft Solid | Thermal softening (Arrhenius) | ||
| 110 | Viscous Fluid | rDA Reaction (Network cleavage) | ||
| 25 (Cooled) | Solid (Recovered) | DA Reaction (Network reformation) |
Data Source Interpretation: The hysteresis loop observed during heating and cooling cycles is the hallmark of DA networks. Unlike physical gels which recover instantly, DA networks may show a slight lag due to the kinetics of the chemical reaction reforming the adducts [1, 2].
Applications in Drug Development
The unique rheology of Diene-Anhydride systems addresses specific challenges in drug delivery:
-
Injectable Depots: The shear-thinning behavior (or thermal liquid state) allows injection through fine needles. Upon cooling to body temperature (or simply resting), the network recovers, forming a solid depot that releases drugs via surface erosion [3].
-
Bio-printing: The rapid recovery of
after extrusion (Step-strain data) makes these polymers excellent "bio-inks" that hold shape post-printing without immediate chemical fixation. -
Stimuli-Responsive Release: Since the cross-links are dynamic, local hyperthermia (heating the tumor site) can trigger the rDA reaction, softening the matrix and accelerating drug release on demand [4].
References
-
Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29.
-
Bose, R. K., et al. (2014). A Rheological and Spectroscopic Study on the Kinetics of Self-Healing in a Single-Component Diels-Alder Copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 52(12), 1669-1675.
-
Gregoritza, M., & Brandl, F. P. (2015). The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 97, 438-453.
-
Koehler, K. C., et al. (2013). Diels–Alder mediated controlled release from a poly(ethylene glycol) based hydrogel. Biomaterials, 34(16), 4150-4158.
-
Weng, Y. M., & Chen, M. J. (1997).[1] Sorbic Anhydride as Antimycotic Additive in Polyethylene Food Packaging Films.[1][2] LWT - Food Science and Technology, 30(5), 485-487.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
